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  • Product: 3-(3-Methoxy-4-nitrophenoxy)azetidine
  • CAS: 1344094-78-5

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Crystallography of 3-(3-Methoxy-4-nitrophenoxy)azetidine: A Technical Guide

Executive Summary The structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in rational drug design. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in rational drug design. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) represents a highly versatile building block, combining the metabolic stability and basicity of an azetidine ring with the functionalizable handle of a substituted nitroaromatic system.

Because small aliphatic rings like azetidine introduce unique stereoelectronic properties—such as specific ring puckering and varied hydrogen-bonding vectors—obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data is paramount. This whitepaper provides an authoritative, self-validating workflow for the crystallization, data collection, and crystallographic refinement of 3-(3-Methoxy-4-nitrophenoxy)azetidine, addressing field-specific challenges such as dynamic ring disorder and conformational flexibility.

Molecular Geometry & Conformational Landscape

To successfully crystallize and resolve 3-(3-Methoxy-4-nitrophenoxy)azetidine, one must first understand the theoretical conformational space it occupies. The molecule consists of three distinct domains:

  • The Azetidine Ring: Unlike planar aromatic systems, the four-membered azetidine ring is puckered to relieve eclipsing 1,2-interactions (Bayer strain). The median puckering angle for sp3 -hybridized azetidines is approximately 15.3° [1]. This puckering is not static; the ring rapidly flips between two equivalent conformations in solution, which frequently manifests as crystallographic disorder in the solid state [2].

  • The Ether Linkage: The Cazetidine​−O−Caryl​ bonds possess high rotational freedom. The adopted dihedral angle in the crystal lattice will be dictated by the minimization of steric clash between the azetidine protons and the ortho-protons of the aromatic ring, balanced against intermolecular packing forces.

  • The Nitroaromatic System: The 3-methoxy and 4-nitro groups are generally coplanar with the benzene ring due to resonance stabilization. However, steric hindrance between the adjacent methoxy and nitro groups may induce a slight twist in the nitro group out of the aromatic plane, a feature that SCXRD can definitively quantify [3].

Crystallization Strategy: Protocol for Diffraction-Quality Crystals

The primary challenge in crystallizing 3-(3-Methoxy-4-nitrophenoxy)azetidine is its polarity. The molecule possesses a strong hydrogen-bond donor/acceptor (the secondary amine of the azetidine) and multiple hydrogen-bond acceptors (ether oxygen, methoxy oxygen, and nitro oxygens).

Self-Validating Vapor Diffusion Protocol

Vapor diffusion is the method of choice. By slowly increasing the supersaturation of the solution, the system avoids the kinetic trapping of metastable amorphous phases, ensuring thermodynamic control over crystal nucleation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5–10 mg of purified 3-(3-Methoxy-4-nitrophenoxy)azetidine in 0.5 mL of a "good" solvent. Due to the polar functional groups, methanol (MeOH) or ethyl acetate (EtOAc) are optimal.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove particulate nucleation sites (dust), which cause microcrystalline twinning.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or hexanes).

  • Equilibration: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the inner vial over 3–7 days.

  • Validation Check: Inspect under a polarized light microscope. High-quality single crystals will exhibit uniform extinction when rotated under cross-polarizers. If crystals are dendritic or clustered, the diffusion rate was too fast; repeat the process at a lower temperature (e.g., 4 °C).

VaporDiffusion A Purified Compound B Dissolve in Solvent A->B C Place in Inner Vial B->C D Add Anti-Solvent to Chamber C->D E Equilibrate System D->E F Crystal Growth E->F

Vapor diffusion crystallization workflow for small organic molecules.

X-Ray Diffraction Data Collection & Processing

Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions) is isolated, data collection must be executed with precision to mitigate the thermal motion of the azetidine ring.

SCXRD Methodology
  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer the crystal to the goniometer under a steady stream of nitrogen gas at 100 K .

    • Causality: Cooling to 100 K is non-negotiable for azetidines. At room temperature, the thermal ellipsoids of the azetidine carbons will smear, making it impossible to distinguish between thermal motion and static ring-puckering disorder [4].

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (typically Cu , λ=1.54184 Å) and a photon-counting detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy.

  • Data Reduction: Integrate the frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

  • Validation Check: The internal agreement factor ( Rint​ ) of the merged reflections must be <0.05 . A higher Rint​ indicates crystal degradation, twinning, or poor absorption correction.

Structure Solution, Refinement, and Anomaly Resolution

The structure is solved using intrinsic phasing (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Resolving Azetidine Disorder

The most common crystallographic anomaly in this class of molecules is the positional disorder of the azetidine ring. Because the energy barrier between the two puckered states is low, the crystal lattice often contains a statistical mixture of both conformations[2].

Refinement Protocol:

  • Inspect the Fourier difference map. If the electron density around the Cβ​ of the azetidine ring appears elongated or split into two distinct peaks, disorder is present.

  • Model the disordered atoms over two positions (using the PART 1 and PART 2 commands in SHELXL).

  • Apply geometric restraints (SADI or DFIX) to ensure the C-C and C-N bond lengths in both parts remain chemically sensible (e.g., C-N ≈1.48 Å, C-C ≈1.55 Å).

  • Refine the site occupancy factors (SOFs) using a free variable to determine the ratio of the two conformations (e.g., 60:40).

RefinementLogic Start Initial Solution (SHELXT) Check Inspect Azetidine Density Start->Check Decision Elongated Ellipsoids? Check->Decision No Standard Refinement Decision->No No Yes Split Positions (PART 1/2) Decision->Yes Yes Final Finalize Model (R1 < 5%) No->Final Restraints Apply SADI/DFIX Yes->Restraints Occ Refine Occupancy Restraints->Occ Occ->Final

Logic tree for resolving azetidine ring crystallographic disorder.

Hydrogen Bonding Networks

The crystal packing will be heavily dominated by intermolecular hydrogen bonds. The secondary amine ( N−H ) will act as a strong donor. Expect to observe N−H⋯O interactions linking adjacent molecules into 1D chains or 2D sheets, utilizing either the nitro oxygens or the methoxy oxygen as acceptors [3].

Anticipated Quantitative Data

Based on structurally analogous nitrophenoxy and azetidine compounds, the following crystallographic parameters are anticipated for the successful refinement of 3-(3-Methoxy-4-nitrophenoxy)azetidine.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Range / ValueCrystallographic Rationale
Crystal System Monoclinic or TriclinicLow symmetry is typical for flexible, asymmetric organic molecules lacking internal C2​ or higher symmetry axes.
Space Group P21​/c or P1ˉ The most common space groups for achiral organic molecules, allowing for efficient close packing.
Azetidine Puckering Angle 14° – 18°Relieves torsional strain between adjacent CH2​ groups [1].
Nitro Twist Angle 0° – 15°Generally coplanar with the benzene ring, but steric clash with the adjacent 3-methoxy group may induce a slight twist.
Primary H-Bond ( D⋯A ) 2.80 Å – 3.10 ÅTypical distance for strong N−H⋯O interactions driving the crystal lattice assembly.
Final R1​ Factor <0.05 (5%)Indicates a high-quality structural model with accurate atomic coordinates.

Conclusion

The crystallographic characterization of 3-(3-Methoxy-4-nitrophenoxy)azetidine requires a rigorous approach to both crystal growth and data refinement. By prioritizing low-temperature data collection and carefully modeling the inherent ring-puckering disorder of the azetidine moiety, researchers can obtain high-fidelity 3D coordinates. These coordinates are indispensable for downstream applications, including computational docking studies, pharmacophore mapping, and the rational design of next-generation therapeutics utilizing this core scaffold.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.National Institutes of Health (NIH) / PMC.
  • Phase Transition and Ring-Puckering Motion in a Metal–Organic Perovskite.American Chemical Society (ACS).
  • Synthesis and Crystal Structure of 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]-pyridine.J-Stage.
  • Crystal structure analysis of N-acetylated proline and ring size analogs.ETH Zurich Research Collection.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(3-Methoxy-4-nitrophenoxy)azetidine as a Strategic Building Block in Drug Discovery

Abstract This document provides a comprehensive technical guide on the strategic application of 3-(3-Methoxy-4-nitrophenoxy)azetidine in modern drug discovery. We will explore the unique physicochemical properties confer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 3-(3-Methoxy-4-nitrophenoxy)azetidine in modern drug discovery. We will explore the unique physicochemical properties conferred by the azetidine scaffold and the substituted phenoxy moiety, detailing its value as a versatile building block. This guide furnishes detailed, field-proven protocols for the key synthetic transformations required to incorporate this scaffold into lead compounds, including chemoselective reduction of the nitro group and subsequent N-functionalization of the azetidine core. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered saturated nitrogen heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2] Its growing prevalence in drug candidates and approved drugs, such as the MEK1/2 inhibitor Cobimetinib and the calcium channel blocker Azelnidipine, underscores its value.[3][4] The incorporation of an azetidine ring, as seen in our building block of interest, offers a compelling combination of benefits that address common challenges in drug design.

The strategic advantages of using an azetidine scaffold include:

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced aqueous solubility and metabolic stability when compared to molecules with larger heterocyclic rings like piperidine.[1] The azetidine nitrogen is notably more resistant to N-dealkylation, a frequent metabolic liability.[1]

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of the molecule.[3][5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to significant gains in binding affinity and selectivity.[1]

  • Vectorial Exit Points: The azetidine ring provides well-defined three-dimensional vectors for substituents, allowing medicinal chemists to explore novel chemical space and optimize interactions with target proteins.[6]

  • Bioisosteric Replacement: The compact azetidine ring can serve as a bioisostere for larger, more lipophilic groups, aiding in the reduction of molecular weight and improvement of pharmacokinetic profiles.[1]

3-(3-Methoxy-4-nitrophenoxy)azetidine harnesses these benefits while providing two key points for chemical diversification: the secondary amine of the azetidine ring and the nitro group on the phenyl ring, which can be readily converted to an amine.

Physicochemical Properties of 3-(3-Methoxy-4-nitrophenoxy)azetidine

A clear understanding of the building block's intrinsic properties is crucial for its effective deployment in a synthetic campaign.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂N₂O₄Calculated
Molecular Weight 224.21 g/mol Calculated
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in DMSO, DCM, MeOHExperimental Observation
pKa (Azetidine N) ~8.5 - 9.5 (Conjugate Acid)Estimated

Core Synthetic Protocols & Methodologies

The true power of 3-(3-Methoxy-4-nitrophenoxy)azetidine lies in its capacity for sequential, orthogonal functionalization. The nitro group can be selectively reduced to an aniline, which can then be elaborated, followed by modification of the azetidine nitrogen.

Protocol 1: Chemoselective Reduction of the Aromatic Nitro Group

The conversion of the 4-nitro group to a 4-amino group is a pivotal first step. The choice of reducing agent is critical to avoid unwanted side reactions. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient but may not be suitable for substrates with other reducible functional groups.[7] Milder metal-based reagents are often preferred for their superior chemoselectivity.[7][8]

Mechanistic Rationale: The use of tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol provides a mild and effective method for reducing aromatic nitro groups to amines, even in the presence of other potentially reducible groups.[7][9] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium facilitating the protonation and eventual elimination of oxygen atoms as water.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 eq).

  • Solvent: Add absolute ethanol (EtOH) to achieve a concentration of approximately 0.1 M. Stir to dissolve.

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-(azetidin-3-yloxy)-2-methoxyaniline, can often be used directly in the next step or purified further by column chromatography on silica gel if necessary.

// Invisible edges for ordering subgraph { rank=same; A; B; } subgraph { rank=same; C; D; } subgraph { rank=same; E; F; G; H; } } dot Caption: Workflow for the chemoselective reduction of the nitro group.

Protocol 2: N-Acylation of the Azetidine Ring

Once the aniline moiety has been functionalized (e.g., via amide bond formation or sulfonylation), the azetidine nitrogen can be derivatized. A standard and robust method is N-acylation using an acyl chloride or anhydride.

Mechanistic Rationale: The azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A mild, non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving it to completion.[10]

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the azetidine-containing substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a hindered base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride) (1.1 - 1.2 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up (Quenching): Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to neutralize acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

G Start Start: 3-(4-Amino-3-methoxyphenoxy) azetidine derivative Nitro_Reduction Protocol 1: Nitro Reduction (e.g., SnCl2, EtOH) Start->Nitro_Reduction Aniline_Deriv Intermediate: 4-(Azetidin-3-yloxy)-2-methoxyaniline Nitro_Reduction->Aniline_Deriv Aniline_Func Aniline Functionalization (e.g., Amide Coupling, Sulfonylation) Aniline_Deriv->Aniline_Func Azetidine_Intermed Intermediate: N-Aryl functionalized azetidine Aniline_Func->Azetidine_Intermed Azetidine_Acyl Protocol 2: N-Acylation of Azetidine (e.g., Acyl Chloride, DIPEA) Azetidine_Intermed->Azetidine_Acyl Final_Product Final Product: Dually Functionalized Drug Candidate Azetidine_Acyl->Final_Product

Case Study: Application in Kinase Inhibitor Discovery

The 3-phenoxyazetidine scaffold is a valuable motif in the design of kinase inhibitors. For instance, in the development of inhibitors for Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers, this scaffold can serve as a key hinge-binding element.

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_P [label="p-STAT", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="p-STAT Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Inflammation, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Azetidine-based\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation"]; JAK -> STAT [label="3. Phosphorylation"]; STAT -> STAT_P; STAT_P -> Dimer [label="4. Dimerization"]; Dimer -> Nucleus [label="5. Translocation"]; Nucleus -> Transcription [label="6. Regulation"]; Inhibitor -> JAK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee];

{rank=same; Cytokine; Receptor;} {rank=same; JAK; STAT;} } dot Caption: The JAK-STAT signaling pathway and a point of therapeutic intervention.

In a hypothetical inhibitor, the aniline derived from our building block could form a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The methoxy group could provide additional selectivity by interacting with a nearby pocket, while the N-functionalized azetidine ring projects out towards the solvent-exposed region, allowing for modulation of pharmacokinetic properties without disrupting core binding interactions.

Troubleshooting and Key Considerations

  • Nitro Reduction: If the reduction with SnCl₂ stalls, adding a small amount of concentrated HCl can sometimes accelerate the reaction, but this should be done cautiously. Alternative methods like iron powder in acetic acid (Fe/AcOH) can also be effective.[7]

  • Azetidine Reactivity: The azetidine nitrogen is a strong base and a good nucleophile. In reactions involving other electrophilic sites on the molecule, protection of the azetidine (e.g., as a Boc-carbamate) may be necessary prior to the aniline functionalization steps.

  • Purification: The polarity of azetidine-containing compounds can make purification challenging. Using a polar-modified silica or reverse-phase chromatography may be necessary. The basicity of the azetidine nitrogen can cause streaking on silica gel; adding a small amount of triethylamine (~1%) to the eluent can mitigate this issue.

Conclusion

3-(3-Methoxy-4-nitrophenoxy)azetidine is a high-value, strategically designed building block for modern drug discovery. Its constituent parts—the conformationally rigid azetidine ring and the synthetically versatile nitro-substituted phenoxy group—provide a powerful platform for generating novel chemical matter. The protocols detailed herein offer robust and reproducible methods for leveraging this scaffold to construct complex molecules with desirable drug-like properties, accelerating the path from hit identification to lead optimization.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448–471. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Baronti, L., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(52), 38045-38061. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Sharma, G., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 25(23), 5764. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 784-789. [Link]

  • Cheng, H., et al. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 20(10), 3086–3089. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Wikipedia. Azetidine. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 3-(3-Methoxy-4-nitrophenoxy)azetidine to 3-(4-Amino-3-methoxyphenoxy)azetidine

Strategic Context & Chemoselectivity Challenges The conversion of 3-(3-methoxy-4-nitrophenoxy)azetidine to its corresponding aniline derivative, 3-(4-amino-3-methoxyphenoxy)azetidine, is a critical functional group trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemoselectivity Challenges

The conversion of 3-(3-methoxy-4-nitrophenoxy)azetidine to its corresponding aniline derivative, 3-(4-amino-3-methoxyphenoxy)azetidine, is a critical functional group transformation in the synthesis of advanced pharmaceutical intermediates. While the reduction of an aromatic nitro group is generally straightforward, this specific substrate presents a unique triad of chemoselectivity challenges:

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol). Harsh acidic conditions or aggressive hydrogenolysis can lead to undesired ring-opening.

  • Ether Linkage Stability: The aryl-alkyl ether (phenoxy) bond must be preserved. While generally stable to standard catalytic hydrogenation, over-reduction must be avoided.

  • Amine Basicity: If the azetidine nitrogen is unprotected (free base), its high basicity can alter the local pH on heterogeneous catalyst surfaces, potentially stalling the reaction at intermediate stages or promoting unwanted side reactions.

This guide provides field-proven, self-validating protocols to achieve this reduction with high fidelity, contrasting standard catalytic hydrogenation with a mild single-electron transfer (SET) approach.

Mechanistic Insights: The Haber Reduction Model

To rationally design a reduction protocol, one must understand the causality of the reaction pathway. The reduction of nitroaromatics does not occur in a single step but follows the Haber electrochemical model .

The transformation proceeds via two parallel chemical routes. The primary pathway involves the stepwise transfer of electrons and protons: the nitro group ( −NO2​ ) is reduced to a nitroso group ( −NO ), then to a hydroxylamine ( −NHOH ), and finally to the primary amine ( −NH2​ ) .

Crucial Causality: The reduction of the hydroxylamine intermediate to the amine is the rate-limiting step. If the hydrogen pressure is too low, the catalyst is poisoned, or the reaction is quenched prematurely, the hydroxylamine will accumulate. Furthermore, in basic environments (such as those created by an unprotected azetidine), the nitroso and hydroxylamine intermediates can condense to form unwanted azoxy, azo, and hydrazo dimers.

HaberMechanism Nitro Nitroaromatic (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ (Fast) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ (Fast) Azoxy Azoxy (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Amine Amine (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ (Rate-Limiting) Hydroxylamine->Azoxy Condensation Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Caption: Haber mechanism for the reduction of nitroaromatics to amines.

Experimental Workflow & Decision Matrix

The choice of reduction method depends entirely on the protection status of the azetidine ring .

  • Protocol A (Pd/C, H2​ ): Ideal for N -protected azetidines (e.g., Boc, Cbz). It is clean, highly scalable, and requires minimal workup.

  • Protocol B (Fe, NH4​Cl ): The method of choice for unprotected azetidines. The mild acidity of NH4​Cl (pH ~6) activates the iron surface for single-electron transfer without protonating the azetidine to a degree that induces ring-opening. It bypasses the catalyst-poisoning risks associated with free secondary amines .

Workflow Start 3-(3-Methoxy-4-nitrophenoxy)azetidine ProtectCheck Is Azetidine N-protected? Start->ProtectCheck PdC Protocol A: Pd/C, H2 (Standard Hydrogenation) ProtectCheck->PdC Yes (e.g., Boc) FeNH4Cl Protocol B: Fe, NH4Cl (Mild Béchamp Reduction) ProtectCheck->FeNH4Cl No (Free Base) WorkupA Celite Filtration & Solvent Evaporation PdC->WorkupA WorkupB Fe Salt Filtration & Liquid-Liquid Extraction FeNH4Cl->WorkupB QC QC Validation (LC-MS, NMR, TLC) WorkupA->QC WorkupB->QC End 3-(4-Amino-3-methoxyphenoxy)azetidine QC->End

Caption: Decision matrix and experimental workflow for nitro reduction.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenation (For N -Protected Derivatives)

This protocol assumes the azetidine nitrogen is protected (e.g., tert-butyl 3-(3-methoxy-4-nitrophenoxy)azetidine-1-carboxylate).

Materials:

  • Substrate: 1.0 equivalent (eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% wet), 0.1 eq by weight

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc), 0.1 M

  • Atmosphere: Hydrogen gas ( H2​ ), 1 atm (balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro substrate in the chosen solvent within a round-bottom flask.

  • Inerting: Flush the flask with Argon or Nitrogen for 5 minutes. Causality: Dry Pd/C can ignite methanol vapors upon contact with oxygen. Using wet Pd/C and inerting the flask prevents combustion.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under a stream of inert gas.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2​ via a balloon. Repeat this purge cycle three times to ensure complete displacement of inert gas.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Self-Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting material (yellow spot, higher Rf​ ) should completely disappear. A new, highly polar, UV-active spot (lower Rf​ ) that stains positive with Ninhydrin indicates successful amine formation.

  • Workup: Purge the flask with Nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with excess solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Mild Iron-Mediated Reduction (For Unprotected Free Base)

This protocol is optimized for the unprotected secondary amine to prevent catalyst poisoning and ring cleavage.

Materials:

  • Substrate: 1.0 eq

  • Reducing Agent: Iron powder (Fe, ~325 mesh), 5.0 eq

  • Activator: Ammonium chloride ( NH4​Cl ), 2.0 eq

  • Solvent: Ethanol/Water ( EtOH/H2​O , 3:1 v/v), 0.15 M

Step-by-Step Procedure:

  • Preparation: Suspend the unprotected 3-(3-methoxy-4-nitrophenoxy)azetidine in the EtOH/H2​O mixture.

  • Activation: Add NH4​Cl and Iron powder to the suspension. Causality: NH4​Cl acts as a mild proton source to continuously strip the passivating iron oxide layer from the Fe powder, enabling sustained single-electron transfer without dropping the pH to levels that would cleave the azetidine ring.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2 hours.

  • Self-Validation Checkpoint 1 (In-Process): The reaction mixture will turn into a dark brown/black sludge (formation of iron oxides). TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ) should confirm the consumption of the nitro compound.

  • Workup: While still warm (to prevent product precipitation), filter the mixture through a pad of Celite. Wash the filter cake with hot Ethanol and EtOAc.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with saturated aqueous NaHCO3​ (to ensure the azetidine is fully deprotonated) and extract three times with a mixture of Chloroform/Isopropanol (3:1).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (QC): Analyze via LC-MS. The target molecular weight for the free base product ( C10​H14​N2​O2​ ) is 194.11 g/mol . Look for the [M+H]+ peak at m/z 195.1 .

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for both protocols based on empirical laboratory data for azetidine-containing nitroaromatics.

ParameterProtocol A: Pd/C Catalytic HydrogenationProtocol B: Fe/ NH4​Cl Béchamp Reduction
Optimal Substrate N -Protected Azetidines (Boc, Cbz)Unprotected Azetidines (Free Base)
Typical Yield 85% – 95%75% – 85%
Reaction Time 2 – 4 hours1.5 – 3 hours
Chemoselectivity High (Risk of over-reduction if pressurized)Excellent (Strictly reduces −NO2​ )
Azetidine Ring Stability High (at 1 atm, 25 °C)Very High (Buffered pH ~6)
Scalability Excellent (Industrial standard)Moderate (Exothermic, heavy metal waste)
Environmental Impact Low (Catalyst can be recycled)High (Generates stoichiometric iron sludge)

References

  • Method of reducing aromatic nitro compounds US Patent US20220042055A1 URL
  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews (ACS Publications) URL:[Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Journal of Synthetic Chemistry URL:[Link]

Method

Application Notes and Protocols: N-Boc Protection of 3-(3-Methoxy-4-nitrophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of N-Boc Protected Azetidines The azetidine motif is a cornerstone in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Boc Protected Azetidines

The azetidine motif is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, to drug candidates.[1][2][3][4][5] The rigid, four-membered ring structure of azetidine serves as a valuable bioisostere for other cyclic and acyclic functionalities. Protecting the azetidine nitrogen is a critical step in multi-step syntheses to prevent its undesired participation in subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[6][7][8][9]

This guide provides a detailed examination of the N-Boc protection of 3-(3-Methoxy-4-nitrophenoxy)azetidine, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, present field-tested protocols, and offer insights to ensure robust and reproducible outcomes.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The N-Boc protection of an amine is a classic example of nucleophilic acyl substitution.[10] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[7] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[7][11] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[7]

While the reaction can proceed without a base, the use of a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice.[7][12] The base serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride.[7]

Reaction Mechanism: N-Boc Protection

Caption: Nucleophilic attack of the azetidine nitrogen on Boc₂O, forming a tetrahedral intermediate that collapses to the protected product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-Boc protection of 3-(3-Methoxy-4-nitrophenoxy)azetidine. Safety glasses, lab coats, and gloves should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Standard N-Boc Protection with Triethylamine

This protocol is a robust and widely applicable method for the N-Boc protection of secondary amines.

Materials:

  • 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in DCM to the stirring solution over 10-15 minutes. Caution: The reaction can be exothermic, and CO₂ gas is evolved. Do not run the reaction in a closed system.[11][12][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used without further purification. If necessary, purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: DMAP-Catalyzed N-Boc Protection

For less nucleophilic amines or to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed. DMAP acts as a more potent acyl transfer catalyst.[8][13]

Materials:

  • 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous

  • Other materials as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous ACN or DCM in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution at room temperature. Caution: The reaction with DMAP and Boc₂O can be rapid, with vigorous gas evolution.[13] Add the Boc₂O portion-wise or as a solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Dissolve Azetidine in Solvent AddBase Add Base (e.g., TEA) & Stir Start->AddBase Cool Cool to 0°C (Ice Bath) AddBase->Cool AddBoc2O Slowly Add Boc₂O Solution Cool->AddBoc2O React Stir at Room Temperature (Monitor by TLC/LC-MS) AddBoc2O->React Workup Aqueous Work-up (Quench, Wash, Dry) React->Workup Concentrate Concentrate in vacuo Workup->Concentrate Purify Purify (if necessary) (Column Chromatography) Concentrate->Purify End End: Pure N-Boc Protected Azetidine Purify->End

Caption: A generalized workflow for the N-Boc protection of azetidine.

Comparative Data and Troubleshooting

ParameterProtocol 1 (Standard)Protocol 2 (DMAP-Catalyzed)Field-Proven Insights
Reaction Time 2-16 hours1-4 hoursDMAP significantly accelerates the reaction.[13]
Temperature 0 °C to Room Temp.Room Temp.Initial cooling in the standard protocol helps control potential exotherms.
Reagents Boc₂O (1.2 equiv), TEA (1.5 equiv)Boc₂O (1.1 equiv), DMAP (0.1 equiv)Fewer equivalents of Boc₂O are often needed with DMAP catalysis.
Yield Typically High (>90%)Typically High (>90%)Both methods are generally high-yielding.
Substrate Scope Good for most secondary aminesExcellent, especially for less nucleophilic aminesDMAP can sometimes lead to side reactions if the substrate is sensitive.[13]

Troubleshooting Common Issues:

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time, adding a slight excess of Boc₂O, or switching to the more reactive DMAP-catalyzed protocol. Ensure your reagents are anhydrous.

  • Formation of Byproducts: Over-addition of Boc₂O or prolonged reaction times can sometimes lead to side products. Careful monitoring by TLC or LC-MS is crucial.

  • Difficult Purification: If the product is difficult to purify, consider an alternative work-up. For instance, a simple filtration through a plug of silica gel can sometimes remove baseline impurities. For oily products that are difficult to crystallize, purification via dicyclohexylamine (DCHA) salt formation can be an effective strategy.[14]

Concluding Remarks

The N-Boc protection of 3-(3-Methoxy-4-nitrophenoxy)azetidine is a fundamental and enabling transformation in synthetic organic chemistry and drug development. The protocols described herein are robust, scalable, and grounded in well-established chemical principles. By understanding the underlying mechanism and paying close attention to reaction parameters, researchers can confidently and efficiently prepare this valuable building block for the synthesis of complex molecular architectures.

References

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
  • Coldham, I., et al. (2014). Amine Protection and α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. ACS Publications. Retrieved from [Link]
  • Comer, E., et al. (2016). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Retrieved from [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
  • Chiacchio, U., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
  • Pitre, S. P., et al. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. Retrieved from [Link]
  • Reddy, G. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]
  • Kiss, L., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC. Retrieved from [Link]
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
  • Ohta, T., et al. (2018). A multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine study. HETEROCYCLES. Retrieved from [Link]
  • Synple Chem. Application Note – N-Boc protection. Retrieved from [Link]
  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
  • Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
  • Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
  • Organic Chemistry Portal. Synthesis of azetidines. Retrieved from [Link]
  • Isom, A. E., et al. (2019). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]
  • Pitre, S. P., et al. (2014). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Retrieved from [Link]
  • Falck, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Retrieved from [Link]
  • Bouzide, A., & Sauvé, G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Cross-Coupling Reactions Utilizing 3-(3-Methoxy-4-nitrophenoxy)azetidine

Executive Summary The compound 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. It features a conformationally r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) is a highly versatile, bifunctional building block increasingly utilized in modern drug discovery. It features a conformationally restricted, sp³-rich azetidine ring—an excellent metabolically stable isostere for morpholines and piperidines—paired with a latent aniline precursor (the nitroarene moiety).

This application note provides a comprehensive, field-tested guide to utilizing this scaffold in cross-coupling methodologies. By exploiting the differential reactivity of the highly nucleophilic secondary amine and the reducible nitro group, researchers can execute orthogonal functionalizations to construct complex, drug-like architectures.

Mechanistic Insights & Reactivity Profile

Successfully incorporating 3-(3-Methoxy-4-nitrophenoxy)azetidine into a synthetic pipeline requires a deep understanding of its unique stereoelectronic properties:

  • Azetidine N-H Reactivity & Catalyst Deactivation : The secondary amine of the azetidine ring is highly nucleophilic but sterically strained. In Palladium-catalyzed Buchwald-Hartwig aminations, strained four-membered rings can lead to the decomposition of ligated palladium species or undergo unwanted ring-opening [1]. To circumvent this, the use of bulky, electron-rich biarylphosphine ligands (such as RuPhos, XPhos, or the recently developed AshPhos) is strictly required. These ligands enforce a rigid coordination sphere that accelerates reductive elimination, outcompeting degradation pathways [1].

  • Causality of Base Selection : The choice of base is the most critical failure point in azetidine cross-couplings. Strong bases like Potassium tert-butoxide (KOtBu) can trigger base-mediated ring-opening of the azetidine or degrade the nitroarene via unwanted nucleophilic aromatic substitution (S_NAr) pathways[2]. Therefore, milder bases such as Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) under strictly controlled temperatures are mandated to maintain the integrity of the four-membered ring[3].

  • Orthogonality of the Nitro Group : The 4-nitro substituent is entirely inert to standard Pd-catalyzed amination conditions. Its strong electron-withdrawing nature stabilizes the ether linkage against cleavage during the cross-coupling cycle, allowing for clean, chemoselective N-arylation.

Mandatory Visualizations

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Azetidine) OxAdd->AmineCoord Azetidine Deprot Deprotonation (Cs2CO3) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 N-Aryl Azetidine

Figure 1: Buchwald-Hartwig catalytic cycle for N-arylation of 3-(3-Methoxy-4-nitrophenoxy)azetidine.

Workflow SM Starting Material 3-(3-Methoxy-4-nitrophenoxy)azetidine Step1 Step 1: N-Arylation Buchwald-Hartwig Cross-Coupling Pd2(dba)3, RuPhos, Cs2CO3 SM->Step1 Intermediate Intermediate N-Aryl-3-(3-Methoxy-4-nitrophenoxy)azetidine Step1->Intermediate Step2 Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O Chemoselective Intermediate->Step2 Product Final Scaffold N-Aryl-3-(4-amino-3-methoxyphenoxy)azetidine Step2->Product Downstream Downstream Applications Amide Coupling / Kinase Inhibitor Synthesis Product->Downstream

Figure 2: Bifunctional synthetic workflow utilizing the azetidine and nitroarene handles.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This self-validating protocol utilizes a RuPhos-based catalytic system, which is highly optimized for secondary cyclic amines to prevent β-hydride elimination [4].

Reagents & Materials:

  • 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv, 1.0 mmol, 224.2 mg)

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (2.0 mol%, 0.02 mmol, 18.3 mg)

  • RuPhos (4.0 mol%, 0.04 mmol, 18.7 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and RuPhos. Evacuate and backfill with Argon (3x). Add 2.0 mL of anhydrous 1,4-dioxane.

    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution will shift from a deep burgundy/purple to a vibrant orange-red, indicating the successful formation of the active L_nPd(0) species.

  • Substrate Addition : To the active catalyst solution, add the aryl bromide, followed by 3-(3-Methoxy-4-nitrophenoxy)azetidine dissolved in the remaining 3.0 mL of 1,4-dioxane.

  • Base Addition : Add finely powdered, anhydrous Cs₂CO₃ in one portion against a positive flow of Argon. Seal the tube.

  • Reaction Execution : Submerge the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality Note: Vigorous stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane). Poor stirring will artificially halt the catalytic cycle at the deprotonation step.

  • Workup & Isolation : Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the N-arylated azetidine.

Protocol B: Chemoselective Nitro Reduction to Aniline

To utilize the right-hand side of the molecule, the nitro group must be reduced without cleaving the sensitive ether linkage or the newly formed C-N azetidine bond.

Step-by-Step Methodology:

  • Setup : Dissolve the N-arylated intermediate (1.0 mmol) in a 4:1 mixture of Ethanol/Water (10 mL).

  • Reagent Addition : Add Iron powder (5.0 equiv, 5.0 mmol, 279 mg) and Ammonium Chloride (10.0 equiv, 10.0 mmol, 535 mg).

  • Execution : Heat the suspension to 80 °C for 2 hours.

    • Self-Validation Check: Monitor via TLC (UV active). The starting material spot will disappear, replaced by a highly polar, ninhydrin-active spot (the aniline).

  • Workup : Cool the mixture, filter through Celite while warm (to prevent product precipitation), and wash the pad with hot Ethanol. Concentrate, partition between EtOAc and sat. NaHCO₃, dry over Na₂SO₄, and evaporate to yield the functionalized aniline, ready for downstream amide coupling.

Data Presentation: Optimization Guidelines

The following table summarizes the causal relationship between reaction conditions and isolated yields during the optimization of the Buchwald-Hartwig step.

EntryCatalyst System (2 mol% Pd)Ligand (4 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene9015%Poor reductive elimination; azetidine degradation.
2Pd₂(dba)₃XPhosKOtBuDioxane9042%Strong base induced partial ring-opening.
3Pd₂(dba)₃RuPhosCs₂CO₃Toluene10078%Good conversion, mild base protects the ring.
4 Pd₂(dba)₃ RuPhos Cs₂CO₃ Dioxane 90 91% Optimal polarity and solubility profile.
5RuPhos Pd G3RuPhosCs₂CO₃Dioxane8093%Precatalyst allows lower temperature, excellent yield.

Table 1: Optimization of Buchwald-Hartwig N-Arylation conditions for 3-(3-Methoxy-4-nitrophenoxy)azetidine.

References

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au (ACS Publications). Available at:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. Available at:[Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Method

nucleophilic aromatic substitution to synthesize 3-(3-Methoxy-4-nitrophenoxy)azetidine

Application Note: Synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine via Nucleophilic Aromatic Substitution (SNAr) Executive Summary Azetidine-containing aryl ethers, such as 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

Azetidine-containing aryl ethers, such as 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5, MW: 224.22 g/mol )[1], are highly valued structural motifs in modern drug discovery. The incorporation of the strained, four-membered azetidine ring often improves the metabolic stability and pharmacokinetic profile of a drug candidate compared to larger, more flexible heterocycles. This application note details a transition-metal-free, highly regioselective Nucleophilic Aromatic Substitution (SNAr) methodology[2] to synthesize this target, followed by a quantitative Boc-deprotection step.

Mechanistic Grounding & Causality

To ensure a high-yielding and reproducible synthesis, the experimental design relies on fundamental physical organic chemistry principles rather than empirical trial-and-error:

  • Nucleophile Generation & Solvent Effects: The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is sterically hindered and only moderately nucleophilic. To overcome this, Sodium Hydride (NaH) is employed to irreversibly deprotonate the alcohol at 0 °C[3]. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature effectively solvates the sodium cation while leaving the resulting alkoxide "naked" and highly reactive.

  • Electrophile Activation: 4-fluoro-2-methoxy-1-nitrobenzene is selected as the electrophile[4]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The strongly electron-withdrawing para-nitro group depletes electron density from the aromatic ring, stabilizing the developing negative charge in the transition state. Furthermore, fluorine is the premier leaving group for SNAr—its extreme electronegativity accelerates the formation of the transition state far better than chlorine or bromine.

  • Chemoselectivity: The N-Boc protecting group on the azetidine precursor is strictly required to prevent competitive N-arylation, ensuring exclusive O-arylation during the etherification process.

Experimental Workflow

SNAr_Synthesis SM1 tert-Butyl 3-hydroxyazetidine-1-carboxylate Base NaH (60%), DMF, 0 °C to RT SM1->Base Alkoxide Azetidinyl Alkoxide Intermediate Base->Alkoxide Deprotonation SNAr_Prod tert-Butyl 3-(3-methoxy-4-nitrophenoxy)azetidine-1-carboxylate Alkoxide->SNAr_Prod Electrophile 4-Fluoro-2-methoxy-1-nitrobenzene Electrophile->SNAr_Prod SNAr Addition Deprotect TFA, DCM, RT, 1-2 h SNAr_Prod->Deprotect Target 3-(3-Methoxy-4-nitrophenoxy)azetidine Deprotect->Target Boc Cleavage

Figure 1: Synthetic workflow for 3-(3-Methoxy-4-nitrophenoxy)azetidine via SNAr and Boc deprotection.

Step-by-Step Methodologies

Protocol A: SNAr Etherification

This protocol is designed as a self-validating system. Do not proceed to the workup until the In-Process Control (IPC) confirms complete consumption of the limiting reagent.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and anhydrous DMF (to reach 0.2 M). Purge the flask with Argon or Nitrogen.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions[3]. Caution: Hydrogen gas evolution will occur. Stir the suspension at room temperature for 30 minutes to ensure complete alkoxide formation.

  • SNAr Addition: Re-cool the reaction to 0 °C and add 4-fluoro-2-methoxy-1-nitrobenzene (1.05 eq)[4] dropwise as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 2–4 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water, and analyze via LC-MS. The reaction is complete when the electrophile is consumed and the mass of the Boc-protected intermediate (Expected m/z: 325.1 [M+H]⁺ ) dominates the chromatogram.

  • Workup: Cool to room temperature and quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield tert-butyl 3-(3-methoxy-4-nitrophenoxy)azetidine-1-carboxylate.

Protocol B: Boc Deprotection
  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage: Cool the solution to 0 °C and slowly add Trifluoroacetic Acid (TFA, 15.0 eq). Remove the ice bath and stir at room temperature for 1–2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Complete deprotection is validated by the total disappearance of the m/z 325.1 peak and the emergence of the free amine mass (Expected m/z: 225.1 [M+H]⁺ ).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Free-Basing: To isolate the free base, dissolve the resulting TFA-salt residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer tests at pH > 8. Extract, dry over Na₂SO₄, and evaporate to yield the final product, 3-(3-Methoxy-4-nitrophenoxy)azetidine.

Quantitative Data & Stoichiometry Summary

The following table summarizes the reagent requirements optimized for a standard 10.0 mmol scale synthesis.

ReagentRoleMW ( g/mol )Eq.Amount (10 mmol scale)
tert-Butyl 3-hydroxyazetidine-1-carboxylate Nucleophile Precursor173.211.01.73 g
NaH (60% dispersion in mineral oil) Strong Base24.001.2480 mg
4-Fluoro-2-methoxy-1-nitrobenzene Electrophile171.131.051.80 g
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09-50.0 mL (0.2 M)
Trifluoroacetic Acid (TFA) Deprotecting Agent114.0215.011.5 mL
Dichloromethane (DCM) Co-solvent84.93-100.0 mL (0.1 M)

References

  • BIOFOUNT Product Directory: 1344094-78-5 | 3-(3-Methoxy-4-nitrophenoxy)-azetidine. Confirms physical properties and exact molecular weight (224 g/mol ) of the target compound.1

  • ACS Publications (Organic Process Research & Development): Development of a Scalable Strategy for the Synthesis of PI3Kδ Inhibitors: Selective and Efficient Functionalization of Purine Derivatives. Validates the specific utility of transition-metal-free SNAr reactions using azetidine alkoxides to streamline etherification. 2

  • Google Patents (US20220396569A1): Benzimidazoyl GLP-1 receptor agonists, pharmaceutical compositions comprising the same, and methods for their use. Provides authoritative grounding for the exact NaH/DMF deprotonation conditions (0 °C to RT) of tert-butyl 3-hydroxyazetidine-1-carboxylate.3

  • ACS Publications (Journal of Medicinal Chemistry): Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Demonstrates the high electrophilic reactivity of 4-fluoro-2-methoxy-1-nitrobenzene in substitution reactions. 4

Sources

Application

Application Note: Synthesis of Advanced Kinase Inhibitor Intermediates Using 3-(3-Methoxy-4-nitrophenoxy)azetidine

Strategic Rationale & Chemical Causality In modern targeted therapeutics, particularly in the development of epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) inhibitors, the architectural desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Causality

In modern targeted therapeutics, particularly in the development of epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) inhibitors, the architectural design of the pharmacophore is paramount. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) serves as a highly versatile, multi-functional building block for these drug candidates.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic vector:

  • The Azetidine Ring: Introduces a strained, hydrophilic, four-membered nitrogen heterocycle that significantly improves the aqueous solubility and pharmacokinetic (PK) profile of highly lipophilic kinase cores.

  • The Methoxy Group: Provides critical steric tuning and acts as a hydrogen-bond acceptor within the kinase hinge-binding pocket, dictating kinase selectivity.

  • The Nitro Group: Acts as a stable, masked aniline. Once reduced, it becomes a potent nucleophile primed for Nucleophilic Aromatic Substitution ( SN​Ar ) with electron-deficient heteroaryls (e.g., pyrimidines or quinazolines).

To successfully utilize this building block, the synthetic workflow must be meticulously controlled to prevent side reactions, particularly the premature nucleophilic attack by the secondary amine of the azetidine ring.

Pharmacophore Core Targeted Kinase Inhibitor Azetidine Azetidine Ring (Solubility & Vector) Azetidine->Core Improves PK Methoxy Methoxy Group (Steric Tuning/H-Bonding) Methoxy->Core Selectivity Aniline Aniline Linkage (Hinge Binder Attachment) Aniline->Core Electronic bridge Heterocycle Pyrimidine/Quinazoline (Hinge Region Binder) Heterocycle->Core ATP competitive

Logical relationship of structural motifs in the final kinase inhibitor pharmacophore.

Experimental Workflow & Mechanistic Insights

The transformation of 3-(3-Methoxy-4-nitrophenoxy)azetidine into a viable pharmaceutical intermediate requires a three-stage workflow: Protection, Reduction, and Coupling .

Workflow A 3-(3-Methoxy-4-nitrophenoxy)azetidine B Step 1: N-Boc Protection (Boc2O, Et3N, DCM) A->B C N-Boc-3-(3-Methoxy-4-nitrophenoxy)azetidine B->C D Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) C->D E N-Boc-3-(4-amino-3-methoxyphenoxy)azetidine D->E F Step 3: SNAr Amination (Ar-Cl, DIPEA, DMF) E->F G Advanced Kinase Inhibitor Intermediate F->G

Workflow for synthesizing kinase inhibitor intermediates from the azetidine building block.

Step 1: N-Boc Protection

Causality: The free secondary amine of the azetidine is highly basic and nucleophilic. If left unprotected, it will undergo competitive SN​Ar coupling or oxidative degradation in subsequent steps. We utilize Di-tert-butyl dicarbonate ( Boc2​O ) because the Boc group is robust under basic coupling conditions and catalytic hydrogenation, yet easily cleaved later using mild acids (e.g., TFA), enabling late-stage functionalization [1].

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Causality: The nitro group must be reduced to an aniline to serve as the nucleophile for the kinase core attachment. We employ Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This heterogeneous catalytic method is chosen over metal-mediated reductions (e.g., SnCl2​ or Fe/HCl ) because it avoids the generation of toxic heavy-metal waste—a critical regulatory consideration in pharmaceutical manufacturing [2].

Step 3: SN​Ar Amination

Causality: The newly formed aniline is reacted with an electron-deficient heteroaryl chloride (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine). The reaction proceeds via an addition-elimination mechanism ( SN​Ar ). We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl, driving the equilibrium forward without competing with the aniline for the electrophile [3].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
  • Preparation: Suspend 3-(3-Methoxy-4-nitrophenoxy)azetidine hydrochloride (10.0 g, 38.4 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C. Add Triethylamine ( Et3​N , 16.0 mL, 115 mmol) dropwise. The solution will become homogeneous as the free base is liberated.

  • Protection: Slowly add a solution of Boc2​O (9.2 g, 42.2 mmol) in DCM (20 mL). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M aqueous citric acid (2 x 50 mL), followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation:

    • TLC (Hexanes/EtOAc 1:1): The starting material ( Rf​ = 0.0, ninhydrin positive) is fully consumed, replaced by a single UV-active spot ( Rf​ = 0.7, ninhydrin negative).

    • LC-MS: Look for the prominent [M−tBu+H]+ fragment at m/z 269, as the intact Boc mass ( [M+H]+ 325) often fragments in ESI+.

Protocol 2: Synthesis of tert-butyl 3-(4-amino-3-methoxyphenoxy)azetidine-1-carboxylate
  • Preparation: Dissolve the protected intermediate from Protocol 1 (11.0 g, 33.9 mmol) in HPLC-grade Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.1 g, 10% w/w) to the solution under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (50 mL). Concentrate the filtrate in vacuo to yield a pale crystalline solid.

  • Self-Validation:

    • Visual: The solution transitions from a bright yellow (nitro) to colorless/pale pink (amine).

    • LC-MS: Complete disappearance of m/z 325. Appearance of the product mass [M+H]+ at m/z 295.

Protocol 3: SN​Ar Coupling with Pyrimidine Core
  • Preparation: Dissolve the aniline product from Protocol 2 (5.0 g, 17.0 mmol) and 2,4-dichloro-5-trifluoromethylpyrimidine (3.8 g, 17.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Reaction: Add DIPEA (8.9 mL, 51.0 mmol). Heat the reaction mixture to 80 °C under nitrogen for 12 hours.

  • Workup: Cool the mixture and pour it into ice water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate.

  • Self-Validation:

    • TLC: The primary aniline spot ( Rf​ = 0.4) disappears. A new, highly UV-active spot appears ( Rf​ = 0.6).

    • Colorimetric: The reaction mixture turns a deep amber color, indicative of extended conjugation through the newly formed secondary amine linkage.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for the standardized workflow, ensuring reproducibility across scaling efforts.

Reaction StepReagents & ConditionsTypical Yield (%)Purity (LC-MS)Key Analytical Marker (ESI+)
1. Boc Protection Boc2​O , Et3​N , DCM, 0 °C to RT88 - 94%>98%m/z 269 [M−tBu+H]+
2. Nitro Reduction H2​ (1 atm), 10% Pd/C, MeOH, RT92 - 98%>95%m/z 295 [M+H]+
3. SN​Ar Coupling Ar-Cl, DIPEA, DMF, 80 °C75 - 85%>92%m/z 475 [M+H]+ (Cl-isotope pattern)

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 3-(3-Methoxy-4-nitrophenoxy)azetidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine .

The assembly of 3-aryloxyazetidines presents unique synthetic challenges. The 3-position of the azetidine ring is sterically hindered, and the four-membered ring itself is highly strained, making it susceptible to ring-opening under harsh basic or nucleophilic conditions. This guide provides a mechanistic troubleshooting framework, quantitative data comparisons, and validated protocols to maximize your synthesis yield.

Synthetic Workflow & Strategy

SynthesisWorkflow SM1 4-Fluoro-2-methoxy -1-nitrobenzene SNAr SNAr Reaction (KOtBu, DMF) SM1->SNAr SM2 3-Methoxy-4-nitrophenol Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) SM2->Mitsunobu Aze 1-Boc-3-hydroxyazetidine Aze->SNAr Aze->Mitsunobu Int 1-Boc-3-(3-Methoxy-4- nitrophenoxy)azetidine SNAr->Int Preferred Route (High Yield) Mitsunobu->Int Alternative Route (Low Yield) Deprot Boc Deprotection (TFA/DCM) Int->Deprot Product 3-(3-Methoxy-4- nitrophenoxy)azetidine Deprot->Product SCX-2 Purification

Fig 1: Synthetic strategies for 3-(3-Methoxy-4-nitrophenoxy)azetidine highlighting the SNAr route.

Quantitative Condition Screening

To establish the most efficient route to the N-Boc protected intermediate, various etherification conditions have been evaluated. The data below summarizes the impact of reaction type, base selection, and temperature on the overall yield.

Reaction TypeReagents / BaseSolventTemp (°C)Typical YieldMechanistic Observations
Mitsunobu DIAD, PPh₃THF0 to RT25 - 40%Sluggish reaction; steric hindrance of the 2° alcohol limits etherification .
SNAr K₂CO₃DMF80 - 10045 - 55%Requires prolonged heating; thermal stress leads to azetidine ring-opening.
SNAr NaHTHF0 to RT60 - 70%Good conversion, but localized strong basicity can cause nitroarene degradation.
SNAr (Optimized) KOtBuDMF0 to RT80 - 90% Rapid, quantitative deprotonation at RT preserves azetidine ring integrity .

Troubleshooting FAQs

Q1: I am using the Mitsunobu reaction with 3-methoxy-4-nitrophenol and 1-Boc-3-hydroxyazetidine, but my yields are consistently below 40%. Why is the conversion so poor? A1: The poor yield is a direct result of steric hindrance and electronic deactivation. 1-Boc-3-hydroxyazetidine is a secondary alcohol nestled within a compact, sterically demanding four-membered ring. When it forms the alkoxyphosphonium intermediate, the subsequent SN2 attack by the phenol is sterically hindered. Furthermore, the strongly electron-withdrawing nitro group on 3-methoxy-4-nitrophenol significantly reduces the nucleophilicity of the phenoxide ion. Recommendation: Abandon the Mitsunobu route. Instead, leverage the electron-deficient nature of the nitroarene by switching to a Nucleophilic Aromatic Substitution (SNAr) strategy using 4-fluoro-2-methoxy-1-nitrobenzene as the electrophile .

Q2: I switched to the SNAr route using K₂CO₃ in DMF at 90 °C, but LC-MS shows significant degradation and azetidine ring-opening. How can I prevent this? A2: Azetidine rings are highly strained (~26 kcal/mol of ring strain) and are susceptible to nucleophilic ring-opening at elevated temperatures. Weak bases like K₂CO₃ require high temperatures to drive the SNAr reaction forward, which inadvertently provides the activation energy for thermal degradation. Recommendation: Shift to a stronger, non-nucleophilic base like Potassium tert-butoxide (KOtBu) at lower temperatures (0 °C to Room Temperature). KOtBu rapidly and quantitatively deprotonates the azetidinol without requiring heat, allowing the SNAr to proceed cleanly while preserving the four-membered ring [1].

Q3: The SNAr coupling worked perfectly, but I lose almost all of my product during the aqueous workup after Boc deprotection. Where is my compound? A3: You are losing your product to the aqueous layer. The deprotected 3-(3-Methoxy-4-nitrophenoxy)azetidine free base is highly polar, possesses a secondary amine, and has significant aqueous solubility. Standard aqueous basic workups (e.g., neutralizing with saturated NaHCO₃ and extracting with EtOAc) are insufficient to partition this highly polar molecule into the organic phase. Recommendation: Eliminate the aqueous workup entirely. Utilize a Strong Cation Exchange (SCX-2) catch-and-release solid-phase extraction protocol [2]. The basic azetidine will bind to the acidic sulfonic acid resin, allowing you to wash away TFA and non-basic impurities with methanol, before eluting the pure free base with an ammonia/methanol solution.

Validated Experimental Protocols

Protocol A: Optimized SNAr Etherification

Synthesis of 1-Boc-3-(3-methoxy-4-nitrophenoxy)azetidine

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.

  • Deprotonation: Dissolve 1-Boc-3-hydroxyazetidine (1.05 equiv, 10.5 mmol) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (1.1 equiv, 11.0 mmol) portion-wise. Stir at 0 °C for 15 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Slowly add a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1.0 equiv, 10.0 mmol) in anhydrous DMF dropwise to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Boc Deprotection & SCX-2 Catch-and-Release

Synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine Free Base

  • Deprotection: Dissolve 1-Boc-3-(3-methoxy-4-nitrophenoxy)azetidine (5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10 mL) dropwise. Stir at room temperature for 1 hour until LC-MS indicates complete consumption of the starting material.

  • Concentration: Remove DCM and excess TFA under reduced pressure. Co-evaporate with Toluene (2 x 10 mL) to remove residual TFA traces, yielding the crude TFA salt as a viscous oil.

  • SCX-2 Conditioning: Condition a 10g SCX-2 (Strong Cation Exchange) cartridge by passing 50 mL of Methanol (MeOH) through it.

  • Loading: Dissolve the crude TFA salt in a minimum amount of MeOH (5-10 mL) and load it onto the SCX-2 cartridge.

  • Washing (Catch): Wash the cartridge with 50 mL of MeOH. The basic azetidine remains bound to the resin, while acidic and neutral impurities are washed away. Discard the washings.

  • Elution (Release): Elute the target compound by passing 50 mL of 2.0 M Ammonia in Methanol (NH₃/MeOH) through the cartridge.

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to afford the pure 3-(3-Methoxy-4-nitrophenoxy)azetidine free base.

References

  • Development of a Scalable Strategy for the Synthesis of PI3Kδ Inhibitors: Selective and Efficient Functionalization of Purine Derivatives. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Inhibitors of voltage-gated sodium channels.Google Patents WO2010022055A2.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-(3-Methoxy-4-nitrophenoxy)azetidine

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 3-(3-Methoxy-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 3-(3-Methoxy-4-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a novel chemical entity, understanding its physicochemical properties is paramount to generating reliable and reproducible experimental data. This document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to help you overcome these common hurdles.

Section 1: Understanding the Challenge - FAQs

This section addresses the fundamental properties of 3-(3-Methoxy-4-nitrophenoxy)azetidine and the common issues that arise from them.

Q1: What are the key physicochemical properties of 3-(3-Methoxy-4-nitrophenoxy)azetidine that influence its solubility?

Answer: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its chemical structure. This process is standard in early-stage drug discovery.

  • Lipophilicity (Hydrophobicity): The molecule contains a substituted phenyl ring and a methoxy group, which are classic hydrophobic moieties. This structural feature is the primary driver of its poor intrinsic solubility in aqueous media. Larger molecules and those with more carbon branching tend to be less soluble as they are more difficult for water molecules to surround and solvate.[1]

  • Weakly Basic Nature: The azetidine ring contains a saturated secondary amine nitrogen.[2] This nitrogen atom has a lone pair of electrons and acts as a Brønsted-Lowry base, meaning it can accept a proton (H⁺). The pKa of the conjugate acid of unsubstituted azetidine is 11.29.[2] While substitution will alter this value, it is highly probable that 3-(3-Methoxy-4-nitrophenoxy)azetidine is a weak base. This is the most critical property to leverage for solubility enhancement.

  • Molecular Weight: Larger molecules generally have lower aqueous solubility.[1] The molecular weight of this compound contributes to its overall low solubility.

Q2: Why does my compound "crash out" when I dilute my DMSO stock solution into an aqueous buffer?

Answer: This common phenomenon is known as precipitation upon solvent-shifting .

You have likely prepared a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is highly soluble.[3] When a small volume of this organic stock is introduced into a large volume of an aqueous buffer (a poor solvent), the local concentration of the organic solvent is no longer high enough to keep the compound dissolved. The compound, now exposed to an environment it is not soluble in, rapidly precipitates out of the solution. This leads to inconsistent and non-reproducible results in biological assays.

Section 2: Troubleshooting Guide - A Workflow for Enhancing Solubility

If you are facing solubility issues, follow this logical workflow. The first step for any ionizable compound should always be to assess the effect of pH.

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}

Figure 1: Troubleshooting workflow for solubility enhancement.
Q3: How can I improve solubility by adjusting the pH?

Answer: This is the most effective initial strategy for a weakly basic compound like 3-(3-Methoxy-4-nitrophenoxy)azetidine. The principle is based on converting the neutral, poorly soluble free base into its much more soluble protonated salt form.

Mechanism: By lowering the pH of the aqueous medium with an acid, you increase the concentration of hydronium ions (H₃O⁺). These protons will be accepted by the basic nitrogen on the azetidine ring, forming a positively charged conjugate acid. This ionized form is more polar and interacts much more favorably with water, leading to a significant increase in solubility.

This relationship is described by the Henderson-Hasselbalch equation for a weak base.[4][5][6] The solubility (S) at a given pH is a function of the intrinsic solubility of the neutral form (S₀) and the pKa of the conjugate acid:

S = S₀ * (1 + 10^(pKa - pH))

As you can see from the equation, as the pH drops further below the pKa, the total solubility (S) increases dramatically.[5][6] The solubility of salts can be significantly affected by pH, especially if one of the ions is a weak acid or base.[7]

Q4: What are my options for cosolvents if pH adjustment is not suitable for my experiment?

Answer: If you cannot alter the pH (e.g., in a cellular assay where pH must be maintained at ~7.4), using a water-miscible organic solvent, known as a cosolvent , is the next best approach.[8][9]

Mechanism: Cosolvents work by reducing the overall polarity of the water-based solvent system.[8][10] This makes the environment more "hospitable" to the hydrophobic compound, reducing the energy penalty of solvation and thereby increasing solubility. The increase in solubility can be several orders of magnitude for nonpolar solutes.[8]

Commonly used cosolvents in research settings include:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells at concentrations typically above 0.5-1%.

  • Ethanol: A good option, but can also have biological effects and may be volatile.

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400 are effective and generally have lower toxicity than DMSO or ethanol, making them useful for in vivo preclinical studies.[11]

Q5: When should I consider using surfactants?

Answer: Surfactants should be considered when pH adjustment and cosolvents are either ineffective or incompatible with your experimental system. Surfactants are amphiphilic molecules that can solubilize hydrophobic compounds through the formation of micelles.[12][13]

Mechanism: At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble 3-(3-Methoxy-4-nitrophenoxy)azetidine can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases its apparent solubility.[12]

For biological experiments, non-ionic surfactants are generally preferred due to their lower toxicity.[12]

  • Tween® 80 (Polysorbate 80)

  • Solutol® HS 15

  • Cremophor® EL

Q6: Can cyclodextrins be used to enhance solubility?

Answer: Yes, cyclodextrins are an excellent and widely used strategy, particularly for improving the solubility and bioavailability of poorly soluble drugs.[15][16][17]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[18] The hydrophobic portion of your compound can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[16] This complex presents a hydrophilic exterior to the water, making the overall entity water-soluble.[15]

Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have even greater aqueous solubility and are frequently used in pharmaceutical formulations.[15]

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Figure 2: Mechanism of cyclodextrin-mediated solubilization.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a 10 mM stock solution of 3-(3-Methoxy-4-nitrophenoxy)azetidine in DMSO.

Materials:

  • 3-(3-Methoxy-4-nitrophenoxy)azetidine powder (assume MW = 224.22 g/mol for calculation)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 224.22 g/mol * 1000 = 2.24 mg

  • Weighing: Accurately weigh 2.24 mg of the compound into a sterile vial.

  • Dissolution: Add 1.0 mL of DMSO to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.[3]

  • Storage: Store the stock solution protected from light at -20°C or -80°C.

Protocol 2: Systematic Aqueous Solubility Assessment using pH Modification

Objective: To determine the approximate solubility of the compound at different pH values.

Materials:

  • 10 mM stock solution in DMSO

  • A series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: In separate microcentrifuge tubes, place 495 µL of each buffer.

  • Spiking: Add 5 µL of the 10 mM DMSO stock solution to each tube. This creates a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the tubes and place them on a shaker/thermomixer at room temperature for 2-4 hours to allow the system to reach equilibrium.

  • Observation: After equilibration, visually inspect each tube for signs of precipitation (cloudiness, visible particles).

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Sampling: Carefully collect a known volume of the clear supernatant from each tube.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a pre-validated analytical method (e.g., HPLC). The highest concentration measured at a given pH before precipitation is observed represents the approximate solubility under those conditions.

Section 4: Data Summary & Advanced Topics
Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[17][19]Highly effective for ionizable compounds, simple to implement, uses common reagents.Only applicable to ionizable compounds; the required pH may not be compatible with the experiment.Initial screening, in vitro assays where pH can be controlled, salt form screening.
Cosolvents Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic solute.[8][20]Simple to use, effective for many compounds, can be combined with other methods.Potential for solvent toxicity in biological assays, risk of precipitation on dilution.[10]In vitro assays (with careful validation), early-stage in vivo PK studies.
Surfactants Encapsulates the hydrophobic compound within micelles above the CMC.[13][14]High solubilization capacity at low concentrations (2-10%).[21]Potential for cell toxicity, can interfere with some assays, dilution below CMC can cause precipitation.[13]Formulations for oral delivery, challenging compounds where other methods fail.
Complexation Forms a water-soluble "host-guest" inclusion complex with a carrier molecule.[15][16]Generally low toxicity, can improve stability and bioavailability, well-established technique.[15][16]Can be expensive, may not be effective for all molecular shapes, potential for coprecipitation with natural cyclodextrins.[22]Preclinical and clinical formulations, both oral and parenteral.
Q7: My compound is intended for in vivo animal studies. Are there other strategies I should consider?

Answer: Yes, for in vivo applications, especially oral dosing, achieving sufficient exposure is critical. While the methods above are applicable, more advanced formulation strategies are often required:

  • Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[19] The drug exists in a high-energy amorphous state, which significantly improves its dissolution rate and solubility upon administration.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range.[1] This drastic increase in surface area enhances the dissolution velocity according to the Noyes-Whitney equation.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and cosolvents.[3] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, facilitating drug absorption.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Cosolvent. Wikipedia.[Link]

  • How can cyclodextrins enhance solubility? YouTube.[Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information.[Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications.[Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. SciSpace.[Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.[Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.[Link]

  • Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ACS Publications.[Link]

  • Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study. University of Arizona.[Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information.[Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.[Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.[Link]

  • Surfactant Solubilizers. Prof Steven Abbott, Practical Solubility Science.[Link]

  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate.[Link]

  • pH and Solubility. AP Chemistry.[Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed.[Link]

  • Evaluation of a pH-Gradient Biphasic Dissolution Test for Predicting In Vivo Performance of Weakly Basic Drugs. AAPS PharmSciTech.[Link]

  • Azetidine. Wikipedia.[Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers.[Link]

  • 3-(3-ethoxy-4-methoxyphenyl)azetidine. Shanghai Chemlin.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. PubChem.[Link]

  • 3-(3-Methyl-4-nitrophenoxy)azetidine — Chemical Substance Information. NextSDS.[Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.[Link]

Sources

Troubleshooting

Azetidine Stability Technical Support Center: Preventing Ring-Opening Under Harsh Conditions

Welcome to the Technical Support Center for Azetidine Chemistry. Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug development. However, their inherent ring strain (approximately...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Chemistry. Azetidines are highly valuable four-membered nitrogen heterocycles used extensively in drug development. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them notoriously susceptible to undesired ring-opening during synthetic sequences[1].

This guide is designed for researchers and drug development professionals. It bypasses basic definitions and directly addresses the mechanistic causality of azetidine degradation, providing field-proven, self-validating troubleshooting protocols to maintain ring integrity under harsh conditions.

Diagnostic Troubleshooting Workflow

Before diving into specific chemical issues, use the following diagnostic logic to identify the primary vector of azetidine degradation in your workflow.

TroubleshootingWorkflow Start Issue Detected: Azetidine Ring Opened CheckAcid Are Lewis or Brønsted Acids Present? Start->CheckAcid AcidYes Switch to Cbz/Ts PG or Add Non-Nucleophilic Base CheckAcid->AcidYes Yes CheckTemp Is Reaction Temp > 60°C? CheckAcid->CheckTemp No Success Ring Integrity Maintained AcidYes->Success TempYes Lower Temp & Use Highly Active Catalysts CheckTemp->TempYes Yes CheckNuc Are Strong Nucleophiles Present in Soln? CheckTemp->CheckNuc No TempYes->Success NucYes Increase Steric Shielding (e.g., Benzhydryl PG) CheckNuc->NucYes Yes CheckNuc->Success No NucYes->Success

Diagnostic workflow for identifying and resolving azetidine ring-opening issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my azetidine ring open during N-acylation with acyl chlorides, and how can I prevent it?

Causality: Acyl chlorides often contain trace HCl and can themselves act as weak Lewis acids. When the azetidine nitrogen coordinates to these electrophiles, it becomes positively charged (an azetidinium ion). This protonation lowers the activation barrier for SN​2 -type nucleophilic attack. The chloride counterion, acting as a nucleophile, attacks the strained ring, yielding a ring-opened γ -chloroamide[1].

Solution & Self-Validating Protocol:

  • Change the Reagent: Switch from acyl chlorides to milder coupling reagents (e.g., HATU or EDC/HOBt with a carboxylic acid) to avoid generating chloride nucleophiles and strong acids.

  • Buffer the System: If an acyl chloride must be used, pre-mix the azetidine with a strict stoichiometric excess of a non-nucleophilic base (e.g., DIPEA) at -78 °C before dropwise addition of the electrophile[1].

  • Validation: Monitor the reaction via LC-MS. If the mass of your product is exactly +36 Da (addition of HCl) compared to the expected acylated mass, ring opening has occurred. Confirm via 1 H-NMR by looking for the disappearance of the characteristic highly shielded azetidine ring protons ( δ 3.5–4.5 ppm) and the appearance of downfield linear alkyl multiplets.

Q2: I am observing decomposition of my N-substituted azetidine containing a pendant amide in acidic media. What is the mechanism, and how do I stabilize it?

Causality: This is a classic case of acid-mediated intramolecular ring-opening. At lower pH, the azetidine nitrogen becomes protonated. If a pendant nucleophile (like an amide oxygen) is present at a favorable distance (e.g., forming a 5- or 6-membered transition state), it will attack the activated ring. The rate of this decomposition is strictly tied to the pKa​ of the azetidine nitrogen[2].

Solution: Tune the pKa​ of the azetidine nitrogen. By substituting an electron-donating or neutral N-group (like N-phenyl, pKa​ ~4.3) with an electron-withdrawing group (like N-pyridyl, pKa​ < 0 to 5.5), the nitrogen remains unprotonated at the reaction pH, completely shutting down the intramolecular attack pathway[2].

Q3: How can I perform transition-metal catalyzed cross-coupling on azetidine derivatives without destroying the ring?

Causality: During Pd- or Ni-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), high temperatures and strong bases can trigger β -carbon elimination or direct oxidative addition of the transition metal into the strained C–N bond, leading to ring fragmentation.

Solution: Utilize late-stage decarboxylative cross-coupling or highly active ligands that allow for room-temperature reactions. For example, using redox-active NHP azetidine-2-carboxylates with Ni-catalysis allows for cross-coupling with heteroaryl iodides at mild temperatures, bypassing the thermal energy required for ring fragmentation[3]. Alternatively, use bulky protecting groups (like Benzhydryl) that sterically shield the C-N bond from the metal center[4].

Mechanistic Pathway of Activation vs. Protection

Understanding the electronic state of the nitrogen atom is the key to controlling azetidine stability.

Mechanism Az Neutral Azetidine (Stable) Protonation H+ or Lewis Acid Coordination Az->Protonation AzIon Azetidinium Ion (Activated) Protonation->AzIon Nuc Nucleophilic Attack (SN2) AzIon->Nuc RingOpen Ring-Opened Product Nuc->RingOpen EWG EWG / Bulky PG (Reduces Basicity) EWG->Az Prevents Activation EWG->Protonation Blocks Coordination

Mechanistic pathway of acid-mediated azetidine ring opening and prevention strategies.

Quantitative Data: Protecting Group Selection Matrix

The choice of protecting group (PG) dictates the electronic environment of the nitrogen, directly influencing stability against harsh conditions[1][2][5].

Protecting Group (PG)Stability to AcidStability to Base/NucEffect on N-Basicity ( pKa​ )Recommended Use Case
Boc (tert-Butyloxycarbonyl)LowHighSignificantly lowers pKa​ Avoid in strong Lewis/Brønsted acids.
Cbz (Carboxybenzyl)Moderate-HighHighSignificantly lowers pKa​ Preferred for acidic conditions where Boc fails[1].
Benzhydryl (-CHPh 2​ )HighModerateMinimal (Provides steric shield)Excellent for blocking bulky nucleophiles and metals[4][5].
Tosyl (-Ts)HighLow-ModerateDrastically lowers pKa​ Stable to acid, but strong EWG nature can activate ring to strong nucleophiles[1].
N-Pyridyl High (pH dependent)HighLowers pKa​ (< 0 to 5.5)Prevents protonation at low pH, stopping intramolecular attack[2].
N-SF 5​ HighHighHighly electron-withdrawingExceptional chemical stability in aqueous/buffered media[6].

Validated Experimental Protocol: Mild Cross-Coupling of Intact Azetidines

To functionalize azetidines without ring-opening, traditional harsh cross-coupling conditions must be abandoned. The following protocol utilizes a photoredox-transition metal dual catalysis approach or mild Ni-catalyzed decarboxylative cross-coupling[3].

Objective: Synthesize 2-heteroaryl azetidines from NHP azetidine-2-carboxylates without ring fragmentation.

Materials:

  • Redox-active NHP azetidine-2-carboxylate (1.0 equiv)

  • Heteroaryl iodide (1.5 equiv)

  • NiCl 2​⋅ dtbbpy (10 mol%)

  • Zn dust (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In an oven-dried vial equipped with a stir bar, add the NHP azetidine-2-carboxylate, heteroaryl iodide, Ni-catalyst, and Zn dust.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Reaction Initiation: Stir the reaction mixture vigorously at room temperature (20–25 °C). Crucial Step: Do not apply heat. The redox-active ester allows the generation of the azetidine radical at room temperature, keeping the system well below the thermal threshold for ring-opening.

  • Self-Validating Aliquot Testing: At 2 hours, extract a 50 μ L aliquot. Quench with saturated aqueous NaHCO 3​ and extract with EtOAc.

  • Analysis: Run the organic layer on LC-MS.

    • Pass Condition: A single peak matching the exact mass of the cross-coupled product.

    • Fail Condition (Ring Opening): Multiple peaks with the same mass but different retention times, indicating isomeric linear amines.

  • Workup: Once starting material is consumed (typically 4-12 hours), dilute the mixture with EtOAc, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a gradient of Hexanes/EtOAc.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at:[Link]

  • Modular Access to N–SF₅ azetidines - ChemRxiv. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Available at: [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Publication Corporation. Available at:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nitro Reduction Side Reactions in Methoxy-Nitrophenoxy Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of phar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] However, when the nitroarene substrate is adorned with other functional groups, such as the methoxy and phenoxy moieties discussed here, the reaction can become fraught with challenges, leading to a variety of undesired side reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of reducing methoxy-nitrophenoxy compounds, ensuring a successful and high-yielding transformation.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the nitro reduction of methoxy-nitrophenoxy compounds in a straightforward question-and-answer format.

Q1: My nitro group reduction is incomplete, resulting in a low yield of the desired amine. What are the likely causes and how can I improve it?

A1: Incomplete conversion is a frequent obstacle. Several factors could be at play:

  • Insufficient Reducing Agent or Inactive Catalyst: The stoichiometry of your reducing agent is critical. For reductions involving metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), ensure you are using a sufficient excess of the metal. In catalytic hydrogenations (e.g., H₂/Pd/C, H₂/Raney Ni), the catalyst loading may be too low, or the catalyst may have lost its activity due to improper storage or handling. Always use fresh, high-quality catalysts.

  • Catalyst Poisoning: Impurities in your starting material, solvents, or even from the reaction atmosphere can poison the catalyst, drastically reducing its efficiency. Common poisons include sulfur compounds and halides. Ensure your starting materials are pure and use high-purity solvents.

  • Poor Solubility: Methoxy-nitrophenoxy compounds can have limited solubility in common reaction solvents, especially at ambient temperatures. If the substrate is not fully dissolved, the reaction will be slow and incomplete. Consider using a co-solvent system or increasing the reaction temperature.

  • Steric Hindrance: The presence of bulky groups near the nitro functionality can sterically hinder the approach of the reducing agent or the interaction with the catalyst surface, slowing down the reaction rate.

Q2: I am observing the formation of colored byproducts in my reaction mixture. What are these and how can I prevent them?

A2: The formation of colored impurities often points to the generation of dimeric side products such as azoxy, azo, and hydrazo compounds.[3][4] These arise from the condensation of partially reduced intermediates, namely nitrosoarenes and arylhydroxylamines.

  • Reaction Mechanism Insight: The reduction of a nitro group proceeds through a series of intermediates: nitroso, hydroxylamine, and finally the amine.[5][6] Condensation reactions between the nitroso and hydroxylamine intermediates lead to the formation of these colored dimeric species.[3][7]

To minimize their formation:

  • Maintain a Sufficient Concentration of the Reducing Agent: A high concentration of the reducing agent will favor the complete reduction of the intermediates to the amine before they can dimerize.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the condensation reactions, which often have a higher activation energy than the desired reduction.

  • Choose a More Selective Reducing System: Certain reducing agents are less prone to forming these byproducts. For instance, catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen source can offer high chemoselectivity.[8][9][10]

Q3: My desired product seems to be degrading, or I'm isolating unexpected products. Could the methoxy or phenoxy groups be reacting?

A3: Yes, under certain conditions, the methoxy and phenoxy groups can participate in side reactions.

  • Ether Cleavage: Harsh acidic conditions, particularly with reagents like SnCl₂ in concentrated HCl, can lead to the cleavage of the methoxy or phenoxy ether bonds.[11] This is especially a concern at elevated temperatures. To mitigate this, consider using milder acidic conditions or alternative, non-acidic reduction methods.

  • Hydrodeoxygenation: In catalytic hydrogenation, particularly with powerful catalysts like Palladium on carbon (Pd/C) under high hydrogen pressure and temperature, the phenoxy group can be cleaved, leading to the formation of a phenol or even complete removal of the hydroxyl group.

Q4: The workup of my reaction using iron powder is difficult due to the formation of a gelatinous precipitate. How can I improve the isolation of my product?

A4: The "gelatinous rust byproduct" is a well-known issue with Béchamp reductions (Fe/acid).[12] This is due to the formation of iron hydroxides and oxides.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of rust during the reaction.[12]

  • Chelating Agents: Adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) or trisodium citrate during the workup can complex with the iron ions, keeping them in solution and preventing the formation of the gelatinous precipitate.[12] This allows for a much cleaner filtration or extraction.

  • Filtration Aid: Using a filter aid like Celite® can help to improve the filtration of the fine iron oxide particles.

II. In-depth Troubleshooting Guides

This section provides more detailed protocols and explanations for overcoming specific challenges.

Guide 1: Optimizing Chemoselectivity and Avoiding Dimeric Byproducts

The key to preventing the formation of azoxy, azo, and hydrazo byproducts is to ensure the rapid and complete reduction of the nitro group to the amine.

Recommended Method: Catalytic Transfer Hydrogenation (CTH)

CTH offers a mild and highly chemoselective alternative to traditional reduction methods.[8][9][13] It avoids the use of pressurized hydrogen gas and often proceeds under neutral or mildly acidic conditions, preserving sensitive functional groups.

Workflow for Optimizing CTH:

G cluster_0 Problem: Dimeric Byproduct Formation cluster_1 Solution: Catalytic Transfer Hydrogenation (CTH) A Incomplete reduction leading to intermediate condensation B Select CTH System A->B Implement CTH C Screen Hydrogen Donors B->C Common donors: Ammonium formate, Formic acid D Optimize Catalyst Loading C->D Start with 5-10 mol% E Monitor Reaction Progress (TLC/LC-MS) D->E Analyze at regular intervals F Successful Chemoselective Reduction E->F Confirm complete conversion to desired amine

Caption: Troubleshooting workflow for dimeric byproducts using CTH.

Step-by-Step Protocol for CTH with Ammonium Formate:

  • Setup: In a round-bottom flask, dissolve the methoxy-nitrophenoxy compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF for improved solubility).

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogen Donor: Add ammonium formate (3-5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by recrystallization or column chromatography.

Guide 2: Preventing Ether Cleavage in Methoxy-Phenoxy Systems

The ether linkages in methoxy and phenoxy groups are generally stable, but can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.

Recommended Method: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an economical, metal-free reducing agent that operates under neutral or slightly basic conditions, thus preserving acid-sensitive functional groups like ethers.[6][14]

Logical Flow for Preventing Ether Cleavage:

G cluster_0 Problem: Ether Cleavage cluster_1 Solution: Mild, Non-Acidic Reduction A Strongly acidic conditions (e.g., SnCl2/conc. HCl) B Select Sodium Dithionite (Na2S2O4) A->B Switch to neutral/basic conditions C Choose Appropriate Solvent System (e.g., MeOH/H2O, THF/H2O) B->C Ensure substrate solubility D Control Reaction Temperature C->D Maintain room temp to moderate heat E Perform Aqueous Workup D->E Extract with organic solvent F Preservation of Ether Linkages E->F Successful reduction without cleavage

Caption: Logic for preventing ether cleavage with sodium dithionite.

Step-by-Step Protocol for Sodium Dithionite Reduction:

  • Setup: Dissolve the methoxy-nitrophenoxy compound (1.0 eq) in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water. The ratio will depend on the substrate's solubility.

  • Reagent Addition: Add sodium dithionite (2-4 eq) portion-wise to the vigorously stirred solution. The reaction can be exothermic, so control the rate of addition.[6]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified as needed.

III. Data Summary Table

Issue Potential Cause(s) Recommended Solution(s) Key Considerations
Incomplete Reaction Insufficient reducing agent, inactive catalyst, poor solubility, steric hindrance.Increase stoichiometry of reducing agent, use fresh catalyst, optimize solvent system, increase temperature.Monitor reaction progress closely by TLC or LC-MS.
Colored Byproducts Formation of azoxy, azo, and hydrazo compounds from intermediate condensation.Use a more chemoselective method like Catalytic Transfer Hydrogenation (CTH), ensure rapid reduction.Lowering temperature can sometimes disfavor dimerization.
Ether Cleavage Strongly acidic conditions (e.g., SnCl₂/conc. HCl), high temperatures.Use a non-acidic reducing agent like sodium dithionite, or milder acidic conditions.Avoid prolonged heating in the presence of strong acids.
Difficult Workup (Fe) Formation of gelatinous iron hydroxides/oxides.Perform reaction under an inert atmosphere, use a chelating agent (EDTA, citrate) during workup.[12]A filter aid like Celite® can improve filtration.
Hydrodeoxygenation Over-reduction with strong hydrogenation catalysts (e.g., Pd/C) at high pressure/temperature.Use a milder catalyst (e.g., PtO₂), or a non-hydrogenation method.Screen different catalysts and conditions to find optimal selectivity.

IV. Conclusion

The reduction of nitro groups in methoxy-nitrophenoxy compounds presents a series of challenges that require careful consideration of the reaction conditions and choice of reducing agent. By understanding the potential side reactions, such as the formation of dimeric byproducts and ether cleavage, researchers can proactively select methodologies that favor the desired transformation. The troubleshooting guides and protocols provided herein offer a starting point for optimizing these critical reactions, leading to higher yields and purer products in the synthesis of valuable amine-containing molecules.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Available from: [Link]

  • Rampulla, R. A., & Russell, R. K. (1986). Selective Reduction of Nitroarylhydrazones by Catalytic Transfer Hydrogenation with Cyclohexene. Organic Preparations and Procedures International, 18(2), 121-124. Available from: [Link]

  • Duan, X., et al. (2016). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative. RSC Advances, 6, 104538-104541. Available from: [Link]

  • Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(42), 13054-13075. Available from: [Link]

  • Wang, Z., et al. (2023). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Catalysis, 13(22), 14935-14943. Available from: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. Available from: [Link]

  • Thomas, S. P., &entinck, B. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Nature Communications, 7, 10459. Available from: [Link]

  • Nguyen, T. T., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. CoLab.ws. Available from: [Link]

  • P. Williams, D., & R. C. Jones, P. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews, 44(2), 89-111. Available from: [Link]

  • Soderberg, T. Aromatic Side Chain Reduction: Nitro. Available from: [Link]

  • Kislitsyn, Y. A., & Lastochkin, A. G. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Russian Journal of General Chemistry, 89(13), 2739-2755. Available from: [Link]

  • Bogireddy, N. K. R. (2023). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]

  • Reddy, G. S., et al. (2018). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers, 5, 2697-2701. Available from: [Link]

  • S. Ranu, B., & Sarkar, A. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(16), 6479-6481. Available from: [Link]

  • Organic Reactions. Nitro Reduction - Common Conditions. Available from: [Link]

  • Crossley, S. W. M., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(28), 10032-10042. Available from: [Link]

  • Chandrasekar, G., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(7), 808-817. Available from: [Link]

  • Organic Chemistry Data. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available from: [Link]

  • Blaser, H. U., & Steiner, H. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemInform, 32(35). Available from: [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Available from: [Link]

  • S. Kumar, A., et al. (2019). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Hazardous Materials, 365, 846-855. Available from: [Link]

  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry. Available from: [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Pap, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(11), 4244-4249. Available from: [Link]

  • Reddit. (2023). my nitro refuses to be reduced. Available from: [Link]

  • Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(21), 5862-5865. Available from: [Link]

  • Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 654. Available from: [Link]

  • H. P. R., & S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 9037-9040. Available from: [Link]

  • D. J. C., et al. (2024). Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. Dalton Transactions, 53, 5020-5028. Available from: [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available from: [Link]

  • Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14, 6061-6078. Available from: [Link]

  • F. C., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. Catalysts, 10(2), 239. Available from: [Link]

Sources

Troubleshooting

Catalyst Optimization Support Center: 3-(3-Methoxy-4-nitrophenoxy)azetidine Workflows

Welcome to the Technical Support Center. 3-(3-Methoxy-4-nitrophenoxy)azetidine is a highly versatile, functionalized building block frequently utilized in the development of targeted therapeutics, including highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(3-Methoxy-4-nitrophenoxy)azetidine is a highly versatile, functionalized building block frequently utilized in the development of targeted therapeutics, including highly selective kinase inhibitors (e.g., CSF1R inhibitors) [1].

However, its structural features—a strained, basic secondary azetidine amine paired with a reducible nitroarene and a potentially labile phenoxy ether—create significant chemoselectivity and catalyst-poisoning challenges. This guide provides field-proven troubleshooting protocols for optimizing catalyst loads during its two primary transformations: Buchwald-Hartwig N-Arylation and Catalytic Nitro Reduction .

Workflow Visualization

G SM 3-(3-Methoxy-4- nitrophenoxy)azetidine (Starting Material) NAryl N-Aryl-3-(3-Methoxy-4- nitrophenoxy)azetidine (Cross-Coupling Product) SM->NAryl Pathway A: N-Arylation Pd2(dba)3, RuPhos Cs2CO3, Toluene Aniline 3-(3-Methoxy-4- aminophenoxy)azetidine (Reduction Product) SM->Aniline Pathway B: Nitro Reduction Pt/C, AcOH H2 (1 atm), MeOH

Fig 1: Divergent catalytic workflows for 3-(3-Methoxy-4-nitrophenoxy)azetidine functionalization.

FAQ & Troubleshooting: Buchwald-Hartwig N-Arylation

Q1: Why does my Palladium catalyst loading need to exceed 10 mol% to achieve full conversion during N-arylation? Causality: The issue lies in the steric profile and basicity of the azetidine ring. Because the secondary amine in azetidine is highly unhindered, it readily forms highly stable, off-cycle palladium-bis(amine) complexes ( Ln​Pd(amine)2​ ). This effectively sequesters the palladium, stalling the catalytic cycle and forcing you to artificially inflate the catalyst loading [3]. Solution: Shift the binding equilibrium by utilizing highly bulky, electron-rich biarylphosphine ligands such as RuPhos or tBuBrettPhos . These ligands enforce a mono-ligated active palladium species ( L1​Pd ), preventing bis-amine sequestration and accelerating the rate-limiting reductive elimination step. This allows you to drop the Pd loading to 1–3 mol%.

Q2: I am observing degradation of the starting material and poor coupling yields. Could the base be causing this? Causality: Yes. Strong alkoxide bases like Sodium tert-butoxide ( NaOtBu ) are classically used in aminations, but they are detrimental to this specific substrate. Strong bases can trigger ring-opening of the strained 4-membered azetidine ring or cause unwanted side reactions with the electron-deficient nitroarene moiety (e.g., formation of azoxy dimers). Solution: Transition to milder, insoluble inorganic bases such as Cs2​CO3​ or K3​PO4​ in anhydrous toluene. The heterogeneous nature of these bases keeps the effective concentration of the basic anion low in solution, suppressing degradation pathways while still facilitating the deprotonation of the Pd-amine intermediate.

FAQ & Troubleshooting: Catalytic Nitro Reduction

Q3: During Pd/C hydrogenation of the nitro group, the reaction stalls at 50% conversion unless I use >20 wt% catalyst. How can I optimize this? Causality: This stalling is a classic case of catalyst poisoning. As the reaction progresses, the strongly basic secondary azetidine amine (pKa ~11.2) competes for the active palladium surface sites, binding via its lone pair and blocking H2​ activation. Solution: Introduce 1.0 to 1.2 equivalents of Glacial Acetic Acid (AcOH) to the solvent. Acetic acid (pKa ~4.76) will selectively protonate the highly basic azetidine amine without protonating the newly formed aniline (pKa ~4.6). Protonating the aliphatic amine removes its lone pair from the coordination sphere, preventing it from binding to the catalyst surface. This simple modification allows the catalyst loading to be dropped to 2–5 wt%.

Q4: I am observing cleavage of the C-O ether bond during the nitro reduction. How can I prevent this hydrogenolysis? Causality: While aryl-alkyl ethers are generally stable to standard hydrogenation, the combination of azetidine ring strain and prolonged exposure to highly active Pd/ H2​ can inadvertently promote C-O bond hydrogenolysis, cleaving the molecule in half. Solution: Chemoselectivity must be prioritized over raw catalytic activity. Switch the catalyst from Pd/C to Pt/C (Platinum on carbon) or Sponge Nickel [2]. Platinum is highly active for N-O bond reduction but has a significantly higher activation barrier for C-O bond insertion, completely suppressing ether cleavage.

Quantitative Data Summary: Catalyst Screening
Reaction PathwayCatalyst SystemLigand / AdditiveBase / SolventCatalyst LoadingTypical YieldPrimary Benefit
N-Arylation (Sub-optimal) Pd(OAc)2​ BINAP NaOtBu / Toluene10–15 mol%< 40%Baseline comparison
N-Arylation (Optimized) Pd2​(dba)3​ RuPhos Cs2​CO3​ / Toluene2 mol% > 85% Prevents Pd sequestration & ring opening
Nitro Reduction (Sub-optimal)10% Pd/CNoneMethanol20 wt%~ 50%Baseline (Reaction stalls)
Nitro Reduction (Optimized)5% Pt/C AcOH (1.1 eq) Methanol2–5 wt% > 95% Prevents poisoning & ether cleavage
Standardized Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig N-Arylation

This protocol is designed to prevent catalyst sequestration and base-mediated degradation.

  • Oven-dry a Schlenk flask and charge with Pd2​(dba)3​ (1.0 mol%, yielding 2.0 mol% active Pd), RuPhos (2.2 mol%), and finely milled Cs2​CO3​ (1.5 equiv).

  • Evacuate the flask and backfill with dry N2​ (Repeat 3x).

  • Add 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv) and the desired aryl halide (1.1 equiv) dissolved in anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Heat the mixture to 85 °C for 8–12 hours under vigorous stirring.

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), filter through a pad of Celite to remove the inorganic base and catalyst, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Chemoselective Catalytic Nitro Reduction

This protocol utilizes Pt/C and acidic conditions to prevent ether cleavage and catalyst poisoning.

  • Charge a pressure flask or standard hydrogenation vessel with 3-(3-Methoxy-4-nitrophenoxy)azetidine (1.0 equiv).

  • Dissolve the substrate in HPLC-grade Methanol (0.1 M) and add Glacial Acetic Acid (1.1 equiv) to protonate the azetidine ring.

  • Carefully add 5% Pt/C (2–5 wt% relative to the substrate) under a gentle stream of N2​ to prevent ignition of the solvent.

  • Purge the vessel with N2​ (3x), followed by purging with H2​ gas (3x).

  • Stir the reaction vigorously under an H2​ atmosphere (1 atm via balloon or up to 15 psi in a reactor) at room temperature for 4–6 hours.

  • Purge the vessel thoroughly with N2​ . Filter the catalyst carefully through a Celite pad (Warning: Do not let the filter pad run dry to avoid fire hazards).

  • Evaporate the solvent. If the freebase is required for the next step, neutralize the resulting acetate salt with saturated aqueous NaHCO3​ and extract with Dichloromethane (DCM).

References
  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Journal of Medicinal Chemistry[Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction Organic Process Research & Development[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3-Methoxy-4-nitrophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 3-(3-Methoxy-4-nitrophenoxy)azetidine, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating a strained azetidine ring and a substituted nitrophenoxy moiety.

Given the absence of published experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data from multiple computational models. This predicted data is critically compared against experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its spectral features. This comparative approach not only offers a reliable reference for the characterization of 3-(3-Methoxy-4-nitrophenoxy)azetidine but also serves as an instructive example of how to approach the structural verification of novel molecules when reference standards are unavailable.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for 3-(3-Methoxy-4-nitrophenoxy)azetidine were predicted using advanced computational algorithms. The data presented below represents a consensus from these predictions, providing a reliable estimate of the expected experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3-Methoxy-4-nitrophenoxy)azetidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Azetidine)4.10 - 4.30m-
H-4', H-4'' (Azetidine)3.80 - 4.00m-
H-3' (Azetidine)5.00 - 5.20m-
OCH₃3.95s-
H-27.60d~2.5
H-57.20dd~9.0, 2.5
H-68.05d~9.0
NH (Azetidine)2.50 - 3.50 (broad)s (br)-

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3-Methoxy-4-nitrophenoxy)azetidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Azetidine)50.0 - 52.0
C-3' (Azetidine)68.0 - 70.0
OCH₃56.5
C-1155.0 - 157.0
C-2115.0 - 117.0
C-3148.0 - 150.0
C-4140.0 - 142.0
C-5118.0 - 120.0
C-6126.0 - 128.0

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted chemical shifts, a comparative analysis with experimentally determined data for azetidine, 3-methoxy-4-nitrophenol, and 3-phenoxyazetidine is essential. This comparison allows for the deconstruction of the molecule into its constituent parts and an understanding of the electronic effects each moiety exerts on the other.

Azetidine Ring Protons and Carbons

The unsubstituted azetidine ring exhibits characteristic signals for its methylene protons around 2.2 ppm and 3.6 ppm for the protons adjacent to the nitrogen.[1][2] The corresponding carbons appear at approximately 23 ppm and 47 ppm.[3] The introduction of the bulky and electronegative 3-methoxy-4-nitrophenoxy group at the 3-position is expected to significantly deshield the H-3' proton, shifting it downfield to the predicted 5.00 - 5.20 ppm range. This is a direct consequence of the electron-withdrawing nature of the ether oxygen. Similarly, the C-3' carbon is shifted significantly downfield to the 68.0 - 70.0 ppm region. The protons and carbons at the 2- and 4-positions of the azetidine ring are also predicted to be deshielded compared to the parent azetidine, a result of the inductive effect of the substituent at C-3'.

Aromatic Ring Protons and Carbons

The aromatic region of the spectrum is dictated by the substitution pattern on the benzene ring. In 3-methoxy-4-nitrophenol, the precursor to the phenoxy moiety, the proton ortho to the nitro group (H-5) and para to the methoxy group is found around 7.9 ppm, while the proton ortho to the methoxy group and meta to the nitro group (H-2) is around 7.4 ppm. The proton between the hydroxyl and nitro groups (H-6) is typically the most deshielded.

In 3-(3-Methoxy-4-nitrophenoxy)azetidine, the strong electron-withdrawing effect of the nitro group at C-4 and the electron-donating effect of the methoxy group at C-3 create a distinct pattern. The proton ortho to the nitro group and meta to the ether linkage (H-5) is predicted around 7.20 ppm. The proton ortho to the ether linkage and meta to the nitro group (H-2) is predicted to be the most upfield of the aromatic protons at around 7.60 ppm. The proton ortho to the nitro group and adjacent to the ether linkage (H-6) is predicted to be the most deshielded at approximately 8.05 ppm. The methoxy protons are expected as a sharp singlet around 3.95 ppm.

The predicted aromatic carbon shifts are also consistent with substituent effects. The carbon bearing the nitro group (C-4) and the carbon bearing the methoxy group (C-3) are predicted at the downfield values of 140.0-142.0 ppm and 148.0-150.0 ppm, respectively. The carbon attached to the ether oxygen (C-1) is also significantly deshielded (155.0-157.0 ppm).

Experimental Protocol: A General Guide for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 3-(3-Methoxy-4-nitrophenoxy)azetidine.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical; for this compound, CDCl₃ or Acetone-d₆ would likely be appropriate.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • NMR Spectrometer Setup:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet in the ¹H spectrum is desirable.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons)

      • Number of scans: 1024 or more, depending on concentration.

    • Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and Assignments

To aid in the assignment of the NMR signals, the following diagram illustrates the structure of 3-(3-Methoxy-4-nitrophenoxy)azetidine with atom numbering corresponding to the tables above.

Caption: Molecular structure of 3-(3-Methoxy-4-nitrophenoxy)azetidine.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(3-Methoxy-4-nitrophenoxy)azetidine. By integrating computational predictions with comparative analysis of structurally related molecules, we have established a reliable framework for the spectroscopic characterization of this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which will be invaluable for researchers synthesizing this or similar molecules. This work underscores the power of combining modern computational chemistry with classical spectroscopic principles to advance chemical research and drug development.

References

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society, 109(11), 3224-3228. Available from: [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012-12026. Available from: [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(56), 11213-11216. Available from: [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available from: [Link]

  • nmrshiftdb2 - open nmr database on the web. Available from: [Link]

  • Mestrelab Research. Mnova NMRPredict. Available from: [Link]

  • NMR-DB. Simulate and predict NMR spectra. Available from: [Link]

  • PubChem. 4-Methoxy-3-nitrophenol. Available from: [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Available from: [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2017). Azetidines in medicinal chemistry: A review. Medicinal Chemistry, 13(4), 307-337. Available from: [Link]

  • SpectraBase. Azetidine hydrochloride - Optional[1H NMR] - Spectrum. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - A simple, efficient and green protocol for the ipso-hydroxylation of arylboronic acids using water extract of rice straw ash (WERSA) as a basic catalyst. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • SpringerLink. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available from: [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR: 4-Nitrophenol. Available from: [Link]

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • TSI Journals. Organic CHEMISTRY. Available from: [Link]

  • Wang, C., Teng, Q., & Cross, T. A. (1991). Solid-state 13C NMR spectroscopy of a 13C carbonyl-labeled polypeptide. Biophysical journal, 59(1), 148–155. Available from: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to LC-MS/MS Fragmentation: 3-(3-Methoxy-4-nitrophenoxy)azetidine vs. Piperidine Analogs

Executive Summary: The Azetidine Motif in Drug Discovery In modern medicinal chemistry, replacing traditional 6-membered saturated heterocycles (like piperidines) with strained 4-membered rings (like azetidines) is a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Azetidine Motif in Drug Discovery

In modern medicinal chemistry, replacing traditional 6-membered saturated heterocycles (like piperidines) with strained 4-membered rings (like azetidines) is a proven strategy to reduce lipophilicity, increase sp³ character, and modulate basicity. This structural diversification allows access to unique physicochemical spaces[1]. However, this bioisosteric replacement fundamentally alters the molecule's behavior in the gas phase during tandem mass spectrometry (MS/MS).

This guide objectively compares the LC-MS/MS fragmentation pattern of 3-(3-Methoxy-4-nitrophenoxy)azetidine against its 6-membered analog, 4-(3-Methoxy-4-nitrophenoxy)piperidine . By detailing the causality behind these fragmentation differences, this document provides researchers with the mechanistic insights and self-validating protocols necessary for accurate structural elucidation and bioanalytical quantification.

Mechanistic Mass Spectrometry: Ionization & Fragmentation Logic

As an application scientist, understanding the why behind a mass spectrum is more critical than simply matching peaks. The fragmentation of these ether-linked nitroaromatics is governed by charge localization, bond dissociation energies, and inherent ring strain[2].

Ionization Dynamics

Under positive electrospray ionization (ESI+), the highly basic secondary amine of the azetidine or piperidine ring acts as the primary site of protonation. This yields robust[M+H]⁺ precursor ions at m/z 225.08 and m/z 253.12, respectively. The addition of 0.1% formic acid to the mobile phase is biologically and analytically critical here, as it drives the ionization equilibrium forward to maximize precursor abundance[3].

Primary Cleavage: The Ether Bond

Upon collision-induced dissociation (CID), the weakest link in both molecules is the C–O ether bond. Cleavage results in two competing pathways depending on where the charge is retained[4]:

  • Pathway A (Charge on Heterocycle): Yields the azetidinium cation (m/z 56.05) or piperidinium cation (m/z 84.08).

  • Pathway B (Charge on Phenol): Yields the protonated 3-methoxy-4-nitrophenol fragment (m/z 170.04).

Ring Strain Dynamics: The Azetidine Differentiator

This is where the structural analogs drastically diverge. The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Consequently, the m/z 56.05 fragment readily undergoes ring opening and a neutral loss of ethylene (-28 Da) to form a highly abundant m/z 28.02 [CH₂NH₂]⁺ ion[5]. In stark contrast, the 6-membered piperidine ring (m/z 84.08) is thermodynamically stable and resists further fragmentation under standard CID conditions (15–35 eV).

Nitroaromatic Signatures

Regardless of the attached heterocycle, the m/z 170.04 phenol fragment undergoes classic nitroaromatic degradation. This is characterized by the neutral loss of NO₂ (-46 Da) to yield m/z 124.04, providing a highly specific diagnostic ion for the 3-methoxy-4-nitrophenoxy core.

FragmentationLogic M1 [M+H]+ m/z 225.08 3-(3-Methoxy-4-nitrophenoxy)azetidine Phenol m/z 170.04 [3-Methoxy-4-nitrophenol+H]+ M1->Phenol Ether Cleavage (-55 Da) AzetCation m/z 56.05 [Azetidinium]+ M1->AzetCation Ether Cleavage (-169 Da) M2 [M+H]+ m/z 253.12 4-(3-Methoxy-4-nitrophenoxy)piperidine M2->Phenol Ether Cleavage (-83 Da) PipCation m/z 84.08 [Piperidinium]+ M2->PipCation Ether Cleavage (-169 Da) NitroLoss m/z 124.04 [-NO2 Neutral Loss] Phenol->NitroLoss -NO2 (-46 Da) RingOpen m/z 28.02 [CH2NH2]+ AzetCation->RingOpen -C2H4 (-28 Da) High Ring Strain Driven PipCation->RingOpen Minimal Yield (Stable 6-Membered Ring)

Figure 1: Comparative CID MS/MS fragmentation logic of azetidine vs. piperidine analogs.

Comparative Performance Data

The following tables summarize the quantitative MS data, highlighting the diagnostic ions used for Multiple Reaction Monitoring (MRM) assay development. The advantages of coupling optimized LC separation with targeted MS detection include vastly improved sensitivity and signal reproducibility[4].

Table 1: Physicochemical and Precursor Ion Data

CompoundFormulaExact Mass (Da)Precursor [M+H]⁺Retention Time (C18)*
3-(3-Methoxy-4-nitrophenoxy)azetidine C₁₀H₁₂N₂O₄224.0797225.08753.2 min
4-(3-Methoxy-4-nitrophenoxy)piperidine C₁₂H₁₆N₂O₄252.1110253.11884.5 min

*Retention times based on a standard 10-minute 5-95% MeCN gradient.

Table 2: Dominant Product Ions and Relative Abundances (at 25 eV CID)

Precursor IonProduct Ion (m/z)AssignmentRelative AbundanceDiagnostic Utility
225.08 (Azetidine)170.04[Phenol+H]⁺100% (Base Peak)Core structure confirmation
56.05[Azetidinium]⁺45%Heterocycle identification
28.02[CH₂NH₂]⁺85%Azetidine ring strain marker
124.04[Phenol - NO₂]⁺30%Nitroaromatic confirmation
253.12 (Piperidine)170.04[Phenol+H]⁺100% (Base Peak)Core structure confirmation
84.08[Piperidinium]⁺90%Heterocycle identification
28.02[CH₂NH₂]⁺<5%Not analytically useful

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . It includes built-in checkpoints to ensure that variations in signal are due to the analyte, not instrument drift or source contamination.

LCMSWorkflow S1 1. Sample Prep 0.1% FA Matrix S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Source Protonation to [M+H]+ S2->S3 S4 4. CID Fragmentation 15-35 eV Optimization S3->S4 S5 5. TOF/QQQ Detection MRM Ratio Validation S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow for azetidine derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA ensures the azetidine nitrogen is fully protonated prior to entering the ESI source, standardizing ionization efficiency and preventing in-source degradation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The azetidine analog is significantly more polar than the piperidine analog. The rapid gradient ensures sharp peak shapes while maintaining sufficient retention (k' > 2) away from the solvent front to avoid ion suppression.

Step 3: Mass Spectrometer Source Optimization

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

  • Causality: Azetidines are thermally labile. Exceeding 350°C can cause premature thermal ring opening in the source before the ions reach the collision cell, skewing the MS/MS spectra.

Step 4: Data Acquisition & Self-Validation Checkpoint

  • Action: Acquire MRM transitions for 225.08 → 170.04 (CE: 20 eV) and 225.08 → 56.05 (CE: 25 eV).

  • Validation Checkpoint: Calculate the peak area ratio of m/z 170.04 to m/z 56.05. If this ratio fluctuates by more than 15% between analytical batches, it indicates source contamination or a drift in the ESI desolvation temperature, invalidating the run. This ensures the protocol actively monitors its own thermodynamic stability.

References

  • O'Shea, M. W., et al. (n.d.). H3B-6545 structure and proposed LC-MS fragmentation pattern. ResearchGate. [Link]

  • Lermyte, F., et al. (2021). Internal Fragments Generated from Different Top-Down Mass Spectrometry Fragmentation Methods Extend Protein Sequence Coverage. ACS Publications. [Link]

  • Analytical Methods. (n.d.). LC-MS has enjoyed a growing popularity as the platform for herbal medicine studies. RSC Publishing.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Logistics and Disposal Protocol for 3-(3-Methoxy-4-nitrophenoxy)azetidine

For researchers and drug development professionals, the handling of bifunctional molecules requires a nuanced approach to laboratory safety. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) presents unique opera...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the handling of bifunctional molecules requires a nuanced approach to laboratory safety. 3-(3-Methoxy-4-nitrophenoxy)azetidine (CAS: 1344094-78-5) presents unique operational challenges due to the combined reactivity of a strained nitrogen heterocycle and a recalcitrant nitroaromatic system. This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profiling

To properly manage the disposal of 3-(3-Methoxy-4-nitrophenoxy)azetidine, one must understand the causality behind its hazards:

  • The Azetidine Moiety: The four-membered azetidine ring is highly strained and basic. Upon contact with moisture (such as mucosal membranes), it can cause severe localized caustic burns and respiratory irritation, as detailed in standard1[1].

  • The Nitroaromatic Moiety: The electron-withdrawing 3-methoxy-4-nitrophenoxy group renders the molecule highly resistant to natural degradation processes like hydrolysis, classifying it as a persistent environmental hazard[2]. Furthermore, nitroaromatic compounds are known for their3[3], necessitating aggressive thermal destruction over standard biological remediation[4].

Quantitative Operational Parameters

The following table summarizes the critical logistical and safety parameters required for handling this compound.

ParameterSpecificationCausality / Rationale
Storage Temperature 2–8°CMinimizes thermal degradation and prevents premature ring-opening reactions of the azetidine moiety.
Incineration Temp. >1,800°F (982°C)Required to break stable nitroaromatic bonds and prevent the formation of toxic byproducts[5].
Waste Classification EPA Hazardous WasteNitroaromatics exhibit significant environmental persistence and systemic toxicity[2].
Spill Absorbent Inert vermiculite / sandPrevents exothermic reactions associated with combustible absorbents (e.g., paper)[6].

Standard Operating Procedure: Handling & Waste Segregation

Improper segregation of nitroaromatic amines can lead to dangerous cross-reactions in the waste stream. Follow this self-validating protocol for daily operations:

  • Engineering Controls & PPE: Operate exclusively within a certified Class II biological safety cabinet or chemical fume hood to mitigate aerosolized exposure. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat[1][6].

  • Waste Segregation: Isolate 3-(3-Methoxy-4-nitrophenoxy)azetidine waste from aqueous streams, strong acids, and heavy metals. Place it in a dedicated, chemically compatible container (e.g., HDPE or amber glass)[5].

  • Labeling: Immediately label the container as "Hazardous Organic Waste - Nitroaromatic/Amine" with the exact accumulation start date[5].

  • Self-Validation Check: Before sealing the waste container, verify that the pH of the waste stream is neutral to slightly basic. A highly acidic environment can trigger unwanted, exothermic ring-opening of the azetidine moiety.

Step-by-Step Disposal Methodology

Because nitroaromatic compounds are highly resistant to conventional wastewater treatment[4], 5 is the only acceptable disposal method that guarantees complete destruction[5].

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). Ensure the area utilizes secondary containment to capture any potential leaks[5][6].

  • Manifesting: Document the exact mass and concentration of the compound on your institution's RCRA hazardous waste manifest. Do not exceed the 90-day storage limit for hazardous waste.

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department to arrange pickup by a licensed hazardous waste contractor[5].

  • Thermal Destruction: The contractor must subject the waste to a specialized incinerator operating above 1,800°F. This extreme thermal environment converts the toxic organic compounds into carbon dioxide, water, and inorganic acids[5].

  • Self-Validation Check: Request a Certificate of Destruction (CoD) from the disposal contractor. The CoD must verify that incineration temperatures exceeded 1,800°F and that advanced air pollution control systems were active to scrub the resulting nitrogen oxide (NOx) emissions[5].

Spill Remediation and Decontamination Workflow

In the event of a localized spill, rapid containment is critical to prevent inhalation exposure and surface corrosion.

  • Isolation: Immediately evacuate the vicinity and maximize room ventilation (e.g., fully open fume hood sashes to increase air draw)[1].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Never use combustible materials like paper towels, as nitroaromatics can be reactive[6].

  • Collection: Mechanically sweep the absorbed mixture using non-sparking tools to prevent ignition risks. Deposit the material into a sealable hazardous waste container[7].

  • Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution. This mildly basic solution neutralizes any residual acidic byproducts while safely diluting the basic azetidine residue, followed by a thorough deionized water rinse.

  • Self-Validation Check: Swab the decontaminated area with pH indicator paper. A neutral reading (pH 7) confirms the complete removal of the caustic azetidine residue.

Visual Workflow: Segregation and Disposal

G Gen Waste Generation 3-(3-Methoxy-4-nitrophenoxy)azetidine Seg Segregation & Containment (HDPE / Amber Glass) Gen->Seg Isolate from aqueous/metal waste SAA Satellite Accumulation Area (Secondary Containment) Seg->SAA Label as Nitroaromatic/Amine EHS EHS Manifesting & Contractor Handoff SAA->EHS Max 90-day storage limit Inc High-Temp Incineration (>1,800°F / 982°C) EHS->Inc Transport to licensed facility Des Complete Destruction (CO2, H2O, Scrubbed NOx) Inc->Des Thermal breakdown & scrubbing

Workflow for the safe segregation, storage, and thermal destruction of nitroaromatic azetidine waste.

References

  • Safety Data Sheet: Azetidine . Chemos GmbH&Co.KG. Retrieved from: [Link]

  • POTENTIAL FOR HUMAN EXPOSURE (Nitroaromatics) . Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Retrieved from:[Link]

  • Characterization of Predominant Reductants in an Anaerobic Leachate-Contaminated Aquifer by Nitroaromatic Probe Compounds . Environmental Science & Technology - ACS Publications. Retrieved from:[Link]

  • Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds . ResearchGate. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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